hAChE-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H55N3O3 |
|---|---|
Molecular Weight |
601.9 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptoxy]phenyl]methyl]-8-methylnonanamide |
InChI |
InChI=1S/C38H55N3O3/c1-29(2)17-9-5-6-10-22-37(42)40-28-30-23-24-35(36(27-30)43-3)44-26-16-8-4-7-15-25-39-38-31-18-11-13-20-33(31)41-34-21-14-12-19-32(34)38/h11,13,18,20,23-24,27,29H,4-10,12,14-17,19,21-22,25-26,28H2,1-3H3,(H,39,41)(H,40,42) |
InChI Key |
ITTFLWMNRNDSBH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of hAChE-IN-7: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The specific acetylcholinesterase inhibitor, designated hAChE-IN-7, has emerged as a compound of interest in the ongoing research and development of therapeutics targeting cholinergic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available data to support further investigation and drug development efforts. Due to the limited public information on "this compound," this document focuses on the general principles of human acetylcholinesterase (hAChE) inhibition and the established methodologies used to characterize such compounds, which would be applicable to the study of this compound.
Core Mechanism of Action: Inhibition of Human Acetylcholinesterase
The primary mechanism of action of compounds like this compound is the inhibition of the enzyme human acetylcholinesterase (hAChE). hAChE is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the signal at cholinergic synapses. By inhibiting hAChE, these compounds increase the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
The inhibition of hAChE can occur through various modes, including reversible, irreversible, and pseudo-irreversible binding to the enzyme's active site or peripheral anionic site. The specific interactions of an inhibitor with key amino acid residues within the hAChE gorge, such as the catalytic triad (B1167595) (Ser203, His447, and Glu334), determine its potency and selectivity.
Quantitative Data Summary
While specific quantitative data for a compound explicitly named "this compound" is not available in the public domain, the following table outlines the typical quantitative metrics used to characterize hAChE inhibitors. These parameters are essential for comparing the efficacy and selectivity of different inhibitors.
| Parameter | Description | Typical Range for Potent Inhibitors |
| IC50 (nM) | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of hAChE by 50%. | Low nanomolar to sub-nanomolar |
| Ki (nM) | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity. | Low nanomolar to sub-nanomolar |
| kon (M-1s-1) | The association rate constant, describing the rate at which the inhibitor binds to the enzyme. | 106 - 108 |
| koff (s-1) | The dissociation rate constant, describing the rate at which the inhibitor dissociates from the enzyme. | 10-2 - 10-4 |
| Selectivity Index | The ratio of the IC50 or Ki value for butyrylcholinesterase (BChE) to that for hAChE. A higher value indicates greater selectivity for hAChE. | >100 for highly selective inhibitors |
Key Experimental Protocols
The characterization of a novel hAChE inhibitor like this compound would involve a series of well-established experimental protocols to determine its mechanism of action and quantitative parameters.
In Vitro Enzyme Inhibition Assay (Ellman's Assay)
This is the most common method for measuring hAChE activity and inhibition.
-
Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
-
Methodology:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and the hAChE enzyme.
-
Add varying concentrations of the inhibitor (this compound) to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the change in absorbance over time to determine the rate of the enzymatic reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Enzyme Kinetics Studies (Michaelis-Menten and Lineweaver-Burk Analysis)
These studies are crucial for elucidating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Methodology:
-
Perform the enzyme inhibition assay as described above, but vary the substrate concentration at fixed inhibitor concentrations.
-
Measure the initial reaction velocities (V0) for each substrate and inhibitor concentration.
-
Plot V0 against substrate concentration to generate Michaelis-Menten curves.
-
Create Lineweaver-Burk plots (1/V0 vs. 1/[S]) to visualize the effect of the inhibitor on the Michaelis constant (Km) and maximum velocity (Vmax). Changes in these parameters reveal the type of inhibition.
-
Molecular Docking and Simulation
Computational methods are employed to predict and visualize the binding mode of the inhibitor within the hAChE active site.
-
Methodology:
-
Obtain the 3D crystal structure of hAChE from the Protein Data Bank (PDB).
-
Use molecular modeling software to dock the 3D structure of the inhibitor (this compound) into the active site of hAChE.
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with amino acid residues.
-
Perform molecular dynamics simulations to assess the stability of the enzyme-inhibitor complex over time.
-
Signaling Pathways and Logical Relationships
The primary effect of hAChE inhibition is the potentiation of cholinergic signaling. This can impact multiple downstream pathways depending on the specific cholinergic receptors (nicotinic and muscarinic) that are activated by the increased levels of acetylcholine.
Caption: General mechanism of hAChE inhibition by this compound in the synaptic cleft.
Caption: A typical experimental workflow for characterizing a novel hAChE inhibitor.
This guide provides a foundational framework for understanding the mechanism of action of hAChE inhibitors like this compound. Further detailed experimental investigation is necessary to fully elucidate the specific molecular interactions and pharmacological profile of this particular compound. The methodologies and conceptual frameworks presented here serve as a robust starting point for such research endeavors.
hAChE-IN-7: A Multi-Target Inhibitor for Alzheimer's Disease
An In-depth Technical Guide
hAChE-IN-7, also reported as compound 5s, is a novel synthetic compound engineered as a multi-target agent for the potential treatment of Alzheimer's disease (AD). It is a hybrid molecule that strategically combines the pharmacophores of capsaicin (B1668287) and tacrine. This design allows it to interact with multiple pathological targets implicated in the progression of Alzheimer's, positioning it as a promising candidate for further preclinical and clinical investigation.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound (also known as compound 5s) | [1] |
| Chemical Class | Capsaicin-Tacrine Hybrid | [1] |
| Molecular Formula | C34H41N3O3 | [1] |
| Molecular Weight | 539.71 g/mol | [1] |
| CAS Number | Not specified in the primary literature |
Mechanism of Action and Biological Activity
This compound is characterized as a multi-target-directed ligand (MTDL) that exerts its effects by inhibiting key enzymes involved in the pathophysiology of Alzheimer's disease. Its primary mechanism of action is the dual inhibition of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). Furthermore, it demonstrates inhibitory activity against β-secretase-1 (BACE-1), an enzyme pivotal in the production of amyloid-β peptides.
The inhibitory action of this compound on hAChE is of a mixed type, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1] This dual binding is significant as the PAS is implicated in the aggregation of amyloid-β, suggesting that this compound may not only alleviate cholinergic deficit but also mitigate amyloid pathology.
In Vitro Efficacy
The inhibitory potency of this compound against its target enzymes has been quantified through in vitro assays.
| Target Enzyme | IC50 Value |
| Human Acetylcholinesterase (hAChE) | 69.8 nM |
| Human Butyrylcholinesterase (hBuChE) | 68.0 nM |
| β-secretase-1 (BACE-1) | 3.6 µM |
Data sourced from "Design, synthesis, and biological evaluation of novel capsaicin-tacrine hybrids as multi-target agents for the treatment of Alzheimer's disease"[1]
Experimental Protocols
Cholinesterase Inhibition Assay
The inhibitory activity of this compound against hAChE and hBuChE was determined using a modified Ellman's method. The assay mixture contained the respective enzyme, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BuChE), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate (B84403) buffer (pH 8.0). The rate of the enzymatic reaction was measured by monitoring the increase in absorbance at 412 nm resulting from the reaction of thiocholine (B1204863) with DTNB. Various concentrations of this compound were pre-incubated with the enzyme before the addition of the substrate to determine the IC50 values.
BACE-1 Inhibition Assay
The inhibitory effect on BACE-1 was evaluated using a fluorescence resonance energy transfer (FRET) assay. The assay utilized a specific BACE-1 substrate conjugated with a fluorophore and a quencher. In the presence of active BACE-1, the substrate is cleaved, separating the fluorophore from the quencher and leading to an increase in fluorescence. The inhibitory activity of this compound was quantified by measuring the reduction in the fluorescence signal in the presence of the compound.
Cell Viability and Neuroprotection Assays
The cytotoxicity of this compound was assessed in PC12 and BV2 cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. For neuroprotection studies, PC12 cells were exposed to amyloid-β to induce toxicity, and the protective effect of this compound was evaluated by measuring the extent of cell viability preservation.
In Vivo Studies in a Mouse Model
The in vivo efficacy of this compound was investigated in mice. To assess its impact on cognitive function, a scopolamine-induced amnesia model was employed. The compound's ability to reverse the memory impairment induced by scopolamine (B1681570) was evaluated using behavioral tests such as the Morris water maze or passive avoidance task. Additionally, acute toxicity and potential hepatotoxicity were assessed by monitoring the animals for adverse effects and by measuring liver enzyme levels in the blood.[1]
Signaling Pathways and Experimental Workflow
The development and evaluation of this compound followed a logical progression from rational drug design to in vivo validation. The signaling pathways affected by this compound are central to Alzheimer's disease pathology.
Figure 1: Simplified signaling pathway illustrating the multi-target action of this compound in the context of Alzheimer's disease pathology.
Figure 2: Experimental workflow for the development and evaluation of this compound.
Summary of In Vivo Findings
In vivo studies in mice have provided promising results for this compound. The compound was well-tolerated at high doses, indicating a favorable safety profile.[1] Importantly, it did not exhibit hepatotoxicity at therapeutic doses.[1] In behavioral assessments, this compound was effective in improving memory and cognitive function in a mouse model of Alzheimer's disease.[1]
Conclusion
This compound is a promising multi-target-directed ligand that demonstrates a balanced inhibitory profile against key enzymes implicated in Alzheimer's disease. Its ability to inhibit both acetyl- and butyrylcholinesterase, as well as β-secretase-1, combined with a favorable in vivo safety and efficacy profile, makes it a strong candidate for further development as a potential therapeutic agent for Alzheimer's disease. The dual-binding mechanism at both the catalytic and peripheral anionic sites of hAChE further enhances its therapeutic potential by possibly interfering with amyloid-β aggregation. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic efficacy in more advanced models of Alzheimer's disease.
References
An In-depth Technical Guide to hAChE-IN-7: A Multi-Target Agent for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
hAChE-IN-7, also identified as compound 5s , is a novel synthetic hybrid molecule engineered for the potential treatment of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of its chemical structure, biological properties, and the experimental methodologies used in its characterization. The molecule is a result of a rational drug design strategy, combining the pharmacophores of capsaicin (B1668287) and tacrine (B349632) to create a multi-target agent.[1] It acts as a potent dual inhibitor of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE), and also exhibits inhibitory activity against β-secretase-1 (BACE-1).[1][2][3]
Chemical Structure and Properties
This compound is a hybrid compound formed by linking a capsaicin-like moiety to a tacrine core. This design allows it to interact with multiple pathological targets in Alzheimer's disease.
Table 1: Chemical and Physical Properties of this compound (Compound 5s)
| Property | Value |
| Molecular Formula | C₂₉H₃₅N₃O₂ |
| Molecular Weight | 457.61 g/mol |
| IUPAC Name | (E)-N-((2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)carbamoyl)methyl)-8-methylnon-6-enamide |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
| Melting Point | Not specified in provided results |
Biological Activity
This compound has demonstrated a multi-faceted biological profile, targeting key enzymes implicated in the progression of Alzheimer's disease.
Table 2: In Vitro Inhibitory Activity of this compound (Compound 5s)
| Target Enzyme | IC₅₀ Value |
| Human Acetylcholinesterase (hAChE) | 69.8 nM[1][2][3] |
| Human Butyrylcholinesterase (hBuChE) | 68.0 nM[1][2][3] |
| β-secretase-1 (BACE-1) | 3.6 µM[1][2][3] |
Kinetic studies have revealed that this compound acts as a mixed-type inhibitor of hAChE. This indicates that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1] This dual binding capability is a desirable characteristic for an Alzheimer's therapeutic, as the PAS is also involved in the aggregation of amyloid-β plaques.
In addition to its enzymatic inhibition, this compound has shown a favorable safety profile in preliminary studies. It exhibited low toxicity in PC12 and BV2 cell lines and demonstrated no hepatotoxicity in mice at a dose of 3 mg/kg.[1] Furthermore, in vivo studies in mice have indicated that this compound can effectively improve memory.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
The following are summaries of the likely experimental protocols based on the identified primary research. For complete details, please refer to the original publication: "Design, synthesis, and biological evaluation of novel capsaicin-tacrine hybrids as multi-target agents for the treatment of Alzheimer's disease" in Bioorganic Chemistry.
Synthesis of this compound (Compound 5s)
The synthesis of this compound is a multi-step process that involves the separate synthesis of the capsaicin-like side chain and the tacrine core, followed by their coupling.
-
Synthesis of the Tacrine Moiety: 9-chlorotetrahydroacridine is typically synthesized from anthranilic acid and cyclohexanone.
-
Synthesis of the Linker: A diamine linker is prepared to connect the tacrine and capsaicin components.
-
Synthesis of the Capsaicin-like Moiety: An appropriate N-acylated vanillylamine (B75263) derivative is synthesized.
-
Coupling Reaction: The tacrine moiety is coupled with one end of the diamine linker.
-
Final Coupling: The resulting intermediate is then coupled with the activated capsaicin-like moiety to yield the final product, this compound.
-
Purification: The final compound is purified using column chromatography and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
In Vitro Enzyme Inhibition Assays
Human Acetylcholinesterase (hAChE) and Butyrylcholinesterase (hBuChE) Inhibition Assay (Ellman's Method):
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), recombinant human AChE or BuChE, and test compounds.
-
Procedure:
-
The reaction is performed in a 96-well plate in phosphate (B84403) buffer (pH 8.0).
-
The enzyme is pre-incubated with various concentrations of this compound for a specified time at a controlled temperature.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
The rate of production of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.
-
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
β-secretase-1 (BACE-1) Inhibition Assay (FRET-based):
-
Reagents: A specific fluorogenic BACE-1 substrate (e.g., a peptide containing the Swedish mutation of amyloid precursor protein), recombinant human BACE-1, and test compounds.
-
Procedure:
-
The assay is conducted in a 96-well plate in an appropriate buffer (e.g., sodium acetate, pH 4.5).
-
The enzyme is pre-incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of the FRET substrate.
-
The increase in fluorescence upon substrate cleavage is measured over time using a fluorescence plate reader.
-
-
Data Analysis: IC₅₀ values are determined from the dose-response curves.
Cell-Based Toxicity Assays
MTT Assay for Cytotoxicity (e.g., in PC12 or BV2 cells):
-
Cell Culture: Cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and CC₅₀ (half-maximal cytotoxic concentration) values can be determined.
Conclusion
This compound (compound 5s) represents a promising multi-target-directed ligand for the treatment of Alzheimer's disease. Its ability to inhibit both cholinesterases and BACE-1, coupled with a favorable preliminary safety profile, makes it a strong candidate for further preclinical development. The experimental protocols outlined in this guide provide a foundation for researchers to replicate and build upon the existing findings. Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more advanced animal models of Alzheimer's disease.
References
The Dual Role of Acetylcholinesterase in Neurodegeneration: From Synaptic Scion to Pathogenic Partner
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylcholinesterase (AChE), traditionally recognized for its canonical role in terminating cholinergic neurotransmission, has emerged as a multifaceted player in the pathogenesis of neurodegenerative diseases. Beyond its enzymatic function, AChE exhibits non-catalytic activities that directly contribute to the progression of neurodegeneration through the promotion of protein misfolding, induction of apoptosis, and exacerbation of neuroinflammation. This technical guide provides a comprehensive overview of the core mechanisms underlying AChE's involvement in neurodegenerative processes, with a particular focus on Alzheimer's and Parkinson's diseases. We present a synthesis of current research, including quantitative data on the effects of AChE inhibitors, detailed experimental protocols for studying these phenomena, and visual representations of the key signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of neurodegeneration and to design novel therapeutic strategies targeting the non-classical functions of AChE.
Introduction: The Expanding Roles of Acetylcholinesterase
Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in the central and peripheral nervous systems by catalyzing the breakdown of the neurotransmitter acetylcholine.[1] This enzymatic activity is essential for maintaining normal synaptic function. However, a growing body of evidence reveals that AChE possesses non-cholinergic functions that are implicated in the pathology of several neurodegenerative disorders.[2] These non-canonical roles position AChE as a central figure in a complex network of events that drive neuronal death and cognitive decline.
This guide will delve into the intricate and often detrimental non-classical functions of AChE in neurodegeneration, focusing on three key areas:
-
Promotion of Amyloid-β and α-Synuclein Aggregation: AChE has been shown to accelerate the formation of neurotoxic protein aggregates, a hallmark of Alzheimer's and Parkinson's diseases.
-
Induction of Apoptosis: AChE can directly trigger programmed cell death in neurons through various signaling pathways.
-
Modulation of Neuroinflammation: AChE can influence the activity of glial cells, contributing to a chronic inflammatory state in the brain.
Understanding these multifaceted roles of AChE is crucial for the development of next-generation therapeutics that not only address the cholinergic deficit but also target the underlying pathological processes.
AChE as a Pathogenic Chaperone: Accelerating Protein Aggregation
A key pathological feature of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. In Alzheimer's disease, these are primarily composed of the amyloid-beta (Aβ) peptide, while in Parkinson's disease, α-synuclein is the main component of Lewy bodies. AChE has been found to colocalize with these protein deposits in the brains of patients and has been shown to actively promote their aggregation.[3][4]
The Role of the Peripheral Anionic Site (PAS)
The ability of AChE to promote Aβ aggregation is primarily mediated by its peripheral anionic site (PAS), a region distinct from the catalytic active site (CAS) located at the entrance of the enzyme's active site gorge.[3][5] The PAS, rich in aromatic residues such as Trp286, Tyr72, Tyr124, and Tyr341, provides a binding site for Aβ monomers.[2] This interaction acts as a nucleation point, accelerating the conformational change of Aβ from its soluble α-helical state to the aggregation-prone β-sheet structure, thereby seeding the formation of oligomers and fibrils.[3][6]
Quantitative Impact of AChE Inhibitors on Aβ Aggregation
The discovery of the PAS's role in Aβ aggregation has led to the development of dual-binding AChE inhibitors that target both the CAS and the PAS. These inhibitors not only enhance cholinergic transmission but also interfere with the AChE-Aβ interaction, thus inhibiting plaque formation. The table below summarizes the inhibitory effects of various compounds on AChE-induced Aβ aggregation.
| Compound | Target Site(s) | Inhibition of Aβ Aggregation (%) | IC50 (µM) | Reference(s) |
| Propidium | PAS | 82 | - | |
| Decamethonium | PAS | 25 | - | |
| Donepezil | CAS & PAS | 22 | - | |
| Physostigmine | CAS | 30 | - | |
| Piceatannol | - | - | 0.48 | [7] |
| Resveratrol | - | - | 1.41 | [7] |
| Gnetol | - | - | 1.76 | [7] |
| Isorhapontigenin | - | - | 1.94 | [7] |
| Rhapontigenin | - | - | 2.93 | [7] |
| Tannic acid | - | - | ~25-50 | [8] |
| Neferine | - | - | 14.19 | [9] |
| Liensinine | - | - | 0.34 | [9] |
Note: IC50 values represent the concentration required for 50% inhibition of Aβ aggregation. "-" indicates that the specific IC50 value was not provided in the cited source.
Signaling Pathway of AChE-Induced Aβ Aggregation
The interaction between AChE and Aβ is a critical step in the amyloid cascade. The following diagram illustrates the proposed mechanism.
AChE as a Pro-Apoptotic Factor
Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal development and tissue homeostasis. In neurodegenerative diseases, dysregulation of apoptosis leads to the progressive loss of neurons. AChE has been identified as a pro-apoptotic factor, capable of initiating and executing the apoptotic cascade in neuronal cells.[2][4]
Mechanisms of AChE-Induced Apoptosis
AChE can induce apoptosis through several mechanisms:
-
Apoptosome Formation: Cytosolic AChE can interact with Apaf-1 and cytochrome c, promoting the formation of the apoptosome, a key molecular platform for the activation of caspase-9, an initiator caspase.[4][10]
-
Caspase Activation: The activation of caspase-9 by the apoptosome leads to the subsequent activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to cell death.[2]
-
Nuclear Translocation: A 55-kDa cleaved form of AChE can translocate to the nucleus during apoptosis, where it may directly participate in DNA degradation.[4]
Quantitative Assessment of AChE-Induced Apoptosis
The pro-apoptotic role of AChE can be quantified by measuring the activity of key apoptotic enzymes like caspase-3. Overexpression of AChE in cell lines has been shown to sensitize cells to apoptotic stimuli and increase caspase activity.
| Cell Line | Condition | Fold Change in Caspase-3 Activity | Reference(s) |
| MCF-7 (caspase-3 transfected) | Epirubicin, Etoposide, Paclitaxel treatment | DNA fragmentation observed | [11] |
| MT1/ADR (caspase-3 transfected) | - | 3.7-fold higher specific enzyme activity | [11] |
| HT-29 | Cycloartane (50 µM) treatment | ~2.5-fold increase at 18 hours | [12] |
| Mice brain tissue | Ischemia | Significant increase compared to sham | [13] |
Note: Fold change is relative to control or untreated cells.
AChE-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the central role of AChE in the intrinsic apoptotic pathway.
AChE as a Modulator of Neuroinflammation
Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the release of inflammatory mediators, is a common feature of neurodegenerative diseases.[14] Chronic neuroinflammation contributes to neuronal damage and disease progression. AChE has been shown to modulate neuroinflammatory responses, often exacerbating the inflammatory milieu.
AChE's Influence on Glial Activation
AChE can influence the activation state of both microglia and astrocytes. For instance, IL-1β, a pro-inflammatory cytokine, can enhance brain acetylcholinesterase activity and microglial activation.[14] The interaction between glial cells is critical in neuroinflammation. Microglia-derived signals can regulate astrocyte reactivity, and in turn, activated astrocytes can control microglial phenotypes.[15] Molecules like TNF-α and IL-1β are released by both cell types and can lead to neurotoxicity.[15]
Quantitative Changes in Cytokine Levels
The inflammatory response in the brain can be quantified by measuring the levels of various cytokines and chemokines. While direct quantitative data linking AChE to specific cytokine concentration changes is sparse in the provided search results, studies on neuroinflammation in neurodegenerative models show significant alterations in these signaling molecules.
| Cytokine | Condition | Change in Level (pg/mL or pg/mg protein) | Reference(s) |
| TNF-α | Ischemia/Reperfusion | Increased | [16] |
| IL-10 | Ischemia/Reperfusion | Decreased | [16] |
| CCL2 | Mild Traumatic Brain Injury (acute) | Increased | [17] |
| IL-1β | Mild Traumatic Brain Injury (acute) | Increased | [17] |
| IL-6 | Mild Traumatic Brain Injury (acute) | Increased | [17] |
Note: These are examples of cytokine changes in neuroinflammatory conditions where AChE is implicated.
AChE in the Neuroinflammatory Cascade
The following diagram illustrates the interplay between AChE, glial cells, and inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Acetylcholinesterase Activity (Ellman's Method)
This colorimetric assay is the most common method for determining AChE activity.[18]
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to AChE activity.
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
AChE solution (e.g., from electric eel or recombinant)
-
Test compounds (inhibitors) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
Thioflavin T (ThT) Assay for Amyloid Aggregation
This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils in vitro.[6][19]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of fibril formation.
Materials:
-
ThT stock solution (e.g., 1 mM in water)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Aβ or α-synuclein peptide solution (monomeric)
-
Test compounds (inhibitors)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reaction Mixture:
-
In each well, combine the protein solution (e.g., 50 µM final concentration), ThT (e.g., 20 µM final concentration), and the test compound or vehicle in phosphate buffer. The final volume is typically 100-200 µL.
-
-
Incubation: Incubate the plate at 37°C with or without shaking. Shaking can accelerate the aggregation process.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. The lag time, elongation rate, and final plateau of the curves can be analyzed to assess the effect of the test compounds on aggregation.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17][20][21]
Principle: Activated caspase-3 cleaves the synthetic substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is quantified by measuring the absorbance at 400-405 nm and is proportional to the caspase-3 activity.
Materials:
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (dithiothreitol)
-
Ac-DEVD-pNA substrate
-
Cell culture with induced apoptosis and control cells
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cell culture using a known method.
-
Harvest and pellet the cells (e.g., 1-5 x 10^6 cells).
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the cell lysate to each well.
-
Prepare a Caspase Reaction Mix by adding DTT to the 2x Reaction Buffer (final concentration 10 mM).
-
Add 50 µL of the Caspase Reaction Mix to each well containing the cell lysate.
-
Add 5 µL of the Ac-DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic samples to the non-induced control.
Measurement of Cytokine Levels in Brain Tissue
Multiplex immunoassays (e.g., Luminex-based) or ELISAs are commonly used to quantify multiple cytokines in a single small sample of brain tissue.[15]
Principle: These assays utilize specific antibodies to capture and detect target cytokines. In a multiplex assay, different antibodies are coupled to distinct color-coded beads, allowing for the simultaneous measurement of multiple analytes. In an ELISA, a single cytokine is typically measured per well.
Materials:
-
Brain tissue sample
-
Tissue Lysis Buffer with protease inhibitors
-
Multiplex immunoassay kit or ELISA kit for the cytokines of interest
-
Bead-based assay reader (for multiplex) or microplate reader (for ELISA)
Procedure (General Outline for Multiplex Assay):
-
Tissue Homogenization:
-
Homogenize the brain tissue in Tissue Lysis Buffer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
-
Immunoassay:
-
Follow the manufacturer's protocol for the specific multiplex kit. This typically involves:
-
Incubating the antibody-coupled beads with the brain tissue lysate.
-
Adding a detection antibody cocktail.
-
Adding a fluorescent reporter molecule (e.g., streptavidin-phycoerythrin).
-
Washing the beads between steps.
-
-
-
Data Acquisition: Read the plate on a bead-based assay reader. The instrument will identify each bead and quantify the fluorescence signal associated with it.
-
Data Analysis: Use the standard curve provided in the kit to calculate the concentration of each cytokine in the samples (typically in pg/mL). Normalize the cytokine concentrations to the total protein concentration of the lysate (pg/mg of protein).
Conclusion and Future Directions
The role of acetylcholinesterase in neurodegeneration extends far beyond its classical function in cholinergic signaling. As a potent promoter of protein aggregation, an initiator of apoptosis, and a modulator of neuroinflammation, AChE represents a critical nexus in the complex pathology of diseases like Alzheimer's and Parkinson's. The development of therapeutic strategies that specifically target these non-canonical functions of AChE holds significant promise for disease modification.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which AChE interacts with α-synuclein and other aggregation-prone proteins.
-
Developing highly specific inhibitors of the AChE PAS that do not affect the catalytic activity, to isolate and study the non-cholinergic functions in vivo.
-
Investigating the interplay between the different non-classical roles of AChE to understand how they synergistically contribute to neurodegeneration.
-
Translating the findings from preclinical models to clinical applications by designing and testing novel drugs that target the multifaceted pathogenic roles of AChE.
By continuing to explore the dark side of this essential enzyme, the scientific community can open new avenues for the development of effective treatments for devastating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 [frontiersin.org]
- 3. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interaction of amyloid beta with humanin and acetylcholinesterase is modulated by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Amyloid aggregation induced by human acetylcholinesterase: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of caspase-3 restores sensitivity for drug-induced apoptosis in breast cancer cell lines with acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bidirectional Communication Between Microglia and Astrocytes in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elevated Serum Levels of Inflammation-Related Cytokines in Mild Traumatic Brain Injury Are Associated With Cognitive Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Astrocyte-Microglia Crosstalk: A Novel Target for the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vjneurology.com [vjneurology.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Donepezil: A Selective Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Donepezil (B133215), a highly selective and reversible inhibitor of acetylcholinesterase (AChE). While the initially requested compound, "hAChE-IN-7," could not be identified in publicly available scientific literature, Donepezil serves as an exemplary case study for a selective AChE inhibitor. It is a cornerstone in the symptomatic treatment of Alzheimer's disease, and its well-documented pharmacological profile offers valuable insights for researchers in neurodegenerative diseases and drug development.[1][2][3] This document details Donepezil's quantitative inhibitory data, experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Donepezil, a piperidine (B6355638) derivative, is a centrally acting acetylcholinesterase inhibitor.[1] Its therapeutic effect stems from its ability to selectively and reversibly inhibit AChE, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[4][5] This inhibition leads to increased levels and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.[4][5]
Data Presentation
The efficacy and selectivity of Donepezil are quantified by its half-maximal inhibitory concentration (IC50) values against both acetylcholinesterase (AChE) and the related enzyme, butyrylcholinesterase (BuChE). A lower IC50 value indicates greater inhibitory potency, while a higher ratio of BuChE IC50 to AChE IC50 signifies greater selectivity for AChE.[6]
| Parameter | Value | Reference(s) |
| IUPAC Name | (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | [7] |
| Molecular Formula | C₂₄H₂₉NO₃ | [7] |
| Molecular Weight | 379.5 g/mol | [7] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 207-209 °C (for Hydrochloride salt) | [7] |
| Solubility | Soluble in DMSO | [7] |
| Enzyme Target | IC50 Value (nM) | Selectivity Index (BuChE IC50 / AChE IC50) | Reference(s) |
| Acetylcholinesterase (AChE) | 6.7 | ~836 | [8] |
| Butyrylcholinesterase (BuChE) | 5600 |
Note: IC50 values can vary between studies depending on experimental conditions such as enzyme source and assay methodology.[6]
Experimental Protocols
Synthesis of Donepezil
A common synthetic route for Donepezil involves a Knoevenagel condensation followed by a reduction reaction.[7][9]
Materials:
-
1-benzyl-4-piperidinecarboxaldehyde
-
Methanol
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Hexane
-
Ethyl acetate (B1210297)
-
Celite
Procedure:
-
Knoevenagel Condensation:
-
In a suitable reaction vessel, combine 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde.
-
The condensation is typically carried out in the presence of a base.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[7]
-
-
Reduction Reaction:
-
Dissolve the purified intermediate from the previous step in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Subject the mixture to hydrogenation with hydrogen gas at a pressure of 50 psi for 6-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Donepezil.
-
The final product can be further purified by recrystallization.[7]
-
Characterization of Donepezil
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized Donepezil.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound and confirm its elemental composition.
-
Electrospray ionization (ESI) is a commonly used technique, and the protonated molecular ion [M+H]⁺ is typically observed.[7]
In Vitro AChE Inhibition Assay (Ellman's Method)
The inhibitory activity of Donepezil against AChE is most commonly determined using the spectrophotometric method developed by Ellman.[10][11][12][13][14][15]
Principle:
This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be detected by its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity.[10][11][14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Donepezil
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of Donepezil in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Donepezil solution at various concentrations (or buffer for the control)
-
-
Add the AChE enzyme solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each concentration of Donepezil is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Mandatory Visualizations
Caption: Mechanism of action of Donepezil in the cholinergic synapse.
Caption: Experimental workflow for determining the IC50 of Donepezil.
In Vivo Studies
Donepezil has been extensively studied in various animal models of Alzheimer's disease. In these studies, Donepezil has been shown to improve cognitive deficits in tasks such as the Morris water maze.[16] For instance, in a study with transgenic mice overexpressing mutant human amyloid precursor protein (hAPP) and presenilin 1 (PS1), Donepezil treatment led to significant improvements in reference memory.[17] Furthermore, some studies suggest that beyond its symptomatic effects, Donepezil may have disease-modifying properties, including reducing brain amyloid-β (Aβ) levels.[17]
Concluding Remarks
Donepezil stands as a well-characterized and highly selective acetylcholinesterase inhibitor, providing a valuable framework for the study and development of new therapies for neurodegenerative disorders. Its high affinity for AChE and significant selectivity over BuChE contribute to its favorable clinical profile. The experimental protocols and methodologies detailed in this guide are standard in the field and can be adapted for the characterization of novel AChE inhibitors. The continuous research into the broader mechanisms of action of compounds like Donepezil, including their potential anti-inflammatory and neuroprotective effects, opens new avenues for therapeutic intervention in Alzheimer's disease and other neurological conditions.[18]
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 14. japsonline.com [japsonline.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of donepezil in Alzheimer disease can be measured by a computerized human analog of the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary In-Vitro Profile of hAChE-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in-vitro characteristics of hAChE-IN-7, a novel inhibitor of human acetylcholinesterase (hAChE). Also identified as compound 5s, this compound is a capsaicin-tacrine hybrid compound with a multi-target profile. This document summarizes its inhibitory potency against key enzymes implicated in Alzheimer's disease, details the experimental methodologies used for its characterization, and visualizes the experimental workflows and its mechanism of action.
Quantitative Data Summary
The in-vitro inhibitory activity of this compound was evaluated against human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBuChE), and β-secretase 1 (BACE-1). The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
Table 1: In-Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 (nM) |
| Human Acetylcholinesterase (hAChE) | 69.8 |
| Human Butyrylcholinesterase (hBuChE) | 68.0 |
| β-secretase 1 (BACE-1) | 3600 |
Data sourced from a study by Long et al. (2024).[1][2]
Mechanism of Action
Kinetic analysis of hAChE inhibition by this compound revealed a mixed-type inhibition pattern. This indicates that the compound can bind to both the free enzyme at its catalytic active site (CAS) and the enzyme-substrate complex at the peripheral anionic site (PAS).[1][2]
Figure 1: Mixed-Type Inhibition of hAChE by this compound.
Experimental Protocols
The following are detailed methodologies for the key in-vitro experiments conducted to characterize this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay determines the inhibitory activity of this compound against hAChE and hBuChE.
Materials:
-
Human Acetylcholinesterase (recombinant)
-
Human Butyrylcholinesterase (from human serum)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of ATCI and BTCI in deionized water.
-
Prepare working solutions of hAChE and hBuChE in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each concentration of the this compound solution.
-
Add 50 µL of the respective enzyme solution (hAChE or hBuChE) to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined by the change in absorbance per unit time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2: Workflow for the Cholinesterase Inhibition Assay.
BACE-1 Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is commonly used to determine the inhibitory activity of compounds against BACE-1.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET substrate
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of BACE-1 enzyme in assay buffer.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low.
-
-
Assay Protocol:
-
Add 10 µL of each concentration of the this compound solution to the wells of a 96-well black microplate.
-
Add 80 µL of the BACE-1 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the cholinesterase assay.
-
Figure 3: Workflow for the BACE-1 FRET Inhibition Assay.
Enzyme Kinetics Analysis
To determine the mechanism of inhibition, the cholinesterase assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
Procedure:
-
Perform the cholinesterase inhibition assay as described in section 3.1, but for each concentration of this compound, use a range of ATCI concentrations.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]).
-
Analyze the resulting plots. For mixed-type inhibition, the lines will intersect to the left of the y-axis.
Figure 4: Logical Flow for Enzyme Kinetic Analysis.
Conclusion
The preliminary in-vitro data for this compound demonstrate its potent and balanced inhibitory activity against both hAChE and hBuChE, with weaker activity against BACE-1. The mixed-type inhibition of hAChE suggests a dual binding mode, which may offer therapeutic advantages. The detailed protocols provided in this guide are intended to facilitate the replication and further investigation of the in-vitro properties of this promising multi-target compound for Alzheimer's disease research.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of Acetylcholinesterase Inhibitors
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Initial research to compile a technical guide on the specific compound "hAChE-IN-7" did not yield sufficient publicly available scientific data to meet the depth required for this report. The search confirmed the existence of a research chemical by this name[1], but detailed experimental protocols, quantitative data, and established signaling pathways are not available in the public domain.
Therefore, to fulfill the core requirements of providing a comprehensive technical resource, this guide will focus on the well-characterized and widely used acetylcholinesterase inhibitor, Donepezil . The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the field of acetylcholinesterase inhibition and will serve as a valuable reference for research in this area.
Core Therapeutic Target: Acetylcholinesterase (AChE)
The primary therapeutic target of Donepezil and other acetylcholinesterase inhibitors (AChEIs) is the enzyme acetylcholinesterase (AChE). AChE is a critical component of the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, which terminates the signal transmission at cholinergic synapses. By inhibiting AChE, these drugs increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is fundamental to treating the cognitive symptoms associated with neurodegenerative diseases like Alzheimer's disease, where there is a deficit in cholinergic function.
Mechanism of Action of Donepezil
Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase. It binds to the peripheral anionic site (PAS) of the enzyme, which is distinct from the catalytic active site (CAS) where acetylcholine binds. This binding induces a conformational change in the enzyme, allosterically inhibiting the hydrolysis of acetylcholine at the CAS. This dual-binding characteristic contributes to its high potency and selectivity for AChE over butyrylcholinesterase (BChE).
Signaling Pathways
The inhibition of acetylcholinesterase by drugs like Donepezil primarily modulates the cholinergic signaling pathway. The increased availability of acetylcholine in the synaptic cleft leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons.
Cholinergic Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil.
Quantitative Data
The following table summarizes key quantitative data for Donepezil, compiled from various studies.
| Parameter | Value | Species | Assay | Reference |
| IC50 (AChE) | 6.7 nM | Human (recombinant) | Ellman's method | (Fakhruddin et al., 2012) |
| IC50 (BuChE) | 7,400 nM | Human (plasma) | Ellman's method | (Fakhruddin et al., 2012) |
| Ki (AChE) | 2.9 nM | Human (recombinant) | Dixon plot | (Sugimoto et al., 1995) |
| Selectivity (BuChE/AChE) | ~1100-fold | Human | - | (Fakhruddin et al., 2012) |
| Bioavailability | ~100% | Human | Oral administration | (Rogers et al., 1998) |
| Plasma Protein Binding | 96% | Human | In vitro | (Tiseo et al., 1998) |
| Half-life | ~70 hours | Human | Oral administration | (Rogers et al., 1998) |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
Caption: Workflow for the in vitro AChE inhibition assay using Ellman's method.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant acetylcholinesterase in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide.
-
Prepare serial dilutions of the test compound (Donepezil) in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE solution to each well to pre-incubate with the inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the acetylthiocholine iodide solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine (B1204863) released by the enzymatic hydrolysis of acetylthiocholine.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of living animals.
References
An In-depth Technical Guide to Acetylcholinesterase Inhibitors for Researchers and Drug Development Professionals
Executive Summary
Acetylcholinesterase inhibitors (AChEIs) represent a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. By preventing the enzymatic degradation of the neurotransmitter acetylcholine (B1216132), these agents enhance cholinergic transmission in the brain. This guide provides a comprehensive technical overview of AChEIs, covering their mechanism of action, classification, and therapeutic applications. It presents a detailed summary of quantitative data, including inhibitory potency and pharmacokinetic profiles of key AChEIs, to facilitate comparison. Furthermore, this document outlines standardized experimental protocols for the evaluation of these inhibitors and visualizes critical signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
Introduction to Acetylcholinesterase and its Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetate. This enzymatic degradation terminates the signal transmission at cholinergic synapses.[1] Inhibitors of AChE prevent this breakdown, leading to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This mechanism forms the basis of their therapeutic utility in conditions with a cholinergic deficit, most notably Alzheimer's disease.[1]
AChEIs can be broadly classified into three categories based on their interaction with the enzyme:
-
Reversible Inhibitors: These compounds, which include drugs like donepezil (B133215) and galantamine, bind to the enzyme for a short duration, allowing for the eventual resumption of normal enzyme function.
-
Pseudo-irreversible (or Quasi-irreversible) Inhibitors: This class, exemplified by rivastigmine, forms a more stable covalent bond with the enzyme that is slowly hydrolyzed, resulting in a longer duration of inhibition.
-
Irreversible Inhibitors: These agents, which include certain organophosphates, form a permanent bond with acetylcholinesterase, leading to a long-lasting blockade of its activity.
Mechanism of Action at the Cholinergic Synapse
The primary mechanism of action of AChEIs is the potentiation of cholinergic signaling. In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse.[3] AChE, located in the synaptic cleft, rapidly hydrolyzes unbound acetylcholine to terminate the signal.[1] AChEIs bind to the active site of AChE, preventing acetylcholine from being broken down. This leads to an accumulation of acetylcholine in the synapse, increasing the likelihood and duration of receptor activation.
Beyond their primary cholinergic effects, some AChEIs may exert non-cholinergic actions, such as modulating amyloid precursor protein (APP) processing and reducing Aβ accumulation, although the long-term clinical significance of these effects is still under investigation.[4]
Quantitative Data for Key Acetylcholinesterase Inhibitors
The following tables summarize key quantitative data for commonly prescribed acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.
Table 1: Inhibitory Potency of Common AChEIs
| Inhibitor | IC50 (nM) for human AChE | IC50 (nM) for human BuChE | Selectivity (BuChE/AChE) |
| Donepezil | 6.7 | 7,400 | ~1104 |
| Rivastigmine | 430 | 31 | ~0.07 |
| Galantamine | 405 | 11,900 | ~29 |
Note: IC50 values can vary depending on the experimental conditions. Data compiled from multiple sources.
Table 2: Pharmacokinetic Properties of Common AChEIs
| Parameter | Donepezil | Rivastigmine | Galantamine |
| Oral Bioavailability (%) | ~100 | ~40 | 80-100[5] |
| Half-life (hours) | ~70[5] | ~1.5 | ~7[5] |
| Time to Peak Plasma Concentration (Tmax, hours) | 3-5[6] | <2 | <2 |
| Protein Binding (%) | ~96 | <40[6] | <40[6] |
Table 3: Clinical Efficacy of AChEIs in Alzheimer's Disease (Change from Baseline)
| Outcome Measure | Donepezil | Rivastigmine | Galantamine |
| ADAS-Cog (11-item) | -2.67 to -2.88[7] | -3.01 | -2.76 |
| CIBIC-Plus (% Responders) | 1.88 (Relative Risk vs. Placebo) | 1.64 (Relative Risk vs. Placebo) | 1.15 (Relative Risk vs. Placebo) |
| NPI (12-item) | -4.3 | Not Reported | -1.44 |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower scores indicate better cognition). CIBIC-Plus: Clinician's Interview-Based Impression of Change-Plus caregiver input. NPI: Neuropsychiatric Inventory (lower scores indicate fewer behavioral disturbances). Data from meta-analyses of placebo-controlled trials.[8][9]
Table 4: Common Adverse Events of AChEIs (Incidence %)
| Adverse Event | Donepezil | Rivastigmine | Galantamine |
| Nausea | 5-19 | 21-47 | 13-24 |
| Vomiting | 3-13 | 14-31 | 6-17 |
| Diarrhea | 5-15 | 6-19 | 6-12 |
| Anorexia | 2-8 | 8-17 | 5-9 |
| Dizziness | 2-8 | 4-21 | 6-10 |
Incidence rates are dose-dependent and can vary. Data compiled from various clinical trials and pharmacovigilance databases.[4][10]
Detailed Experimental Protocols
Determination of IC50 using Ellman's Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Ellman's assay is a widely used colorimetric method to determine the activity of acetylcholinesterase and the IC50 of its inhibitors.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human recombinant) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.[11]
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.[7]
-
Prepare serial dilutions of the test inhibitor compound in the appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the buffer, DTNB solution, and either the inhibitor solution or solvent (for control wells).
-
Add the AChE solution to all wells except the blank wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm every minute for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of an AChEI following oral administration to rats.
Protocol:
-
Animal Preparation:
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For analysis, precipitate the plasma proteins (e.g., with acetonitrile) and extract the drug.
-
Quantify the concentration of the drug in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis software.
-
In Vitro Metabolic Stability using Liver Microsomes
This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol:
-
Reagent Preparation:
-
Use pooled human or rodent liver microsomes.
-
Prepare a NADPH-regenerating system (to provide the necessary cofactors for enzymatic reactions).
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[16]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[17]
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent drug using LC-MS/MS.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint).
-
Conclusion
Acetylcholinesterase inhibitors remain a vital therapeutic class for the management of Alzheimer's disease and other cholinergic disorders. A thorough understanding of their pharmacology, pharmacokinetics, and methods of evaluation is crucial for the development of new and improved therapies. This guide has provided a detailed overview of these aspects, with a focus on quantitative data and standardized experimental protocols to aid researchers and drug development professionals in their endeavors. The continued investigation into the nuanced mechanisms of action and the development of novel inhibitors with improved efficacy and safety profiles hold promise for the future treatment of neurodegenerative diseases.
References
- 1. metrotechinstitute.org [metrotechinstitute.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: map04725 [genome.jp]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 13. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 16. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
hAChE-IN-7: A Technical Guide on a Novel Dual-Target Inhibitor for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic strategy. This technical guide focuses on a novel acetylcholinesterase inhibitor, hAChE-IN-7, also known as AChE/MAO-B-IN-7 or VAV-8, a promising multi-target-directed ligand for the treatment of Alzheimer's disease. This compound not only inhibits AChE but also monoamine oxidase B (MAO-B), another enzyme implicated in AD pathology, and has been shown to inhibit the aggregation of β-amyloid (Aβ) peptides.[1][2]
Core Compound Profile: this compound (VAV-8)
This compound (VAV-8) is a 4-substituted 2-phenylquinazoline (B3120039) derivative designed as a multi-target-directed ligand for Alzheimer's disease.[1] It exhibits potent dual inhibition of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), and also demonstrates the ability to inhibit the aggregation of Aβ42 peptides.[2] The compound has shown good blood-brain barrier permeability, a critical characteristic for centrally acting drugs.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound (VAV-8) and a related compound, AChE-IN-7 (Compound 16), for which some public data is available.
Table 1: In Vitro Inhibitory Activity of this compound (VAV-8) and Related Compounds [1]
| Compound | Target Enzyme | IC50 (µM) |
| This compound (VAV-8) | Acetylcholinesterase (AChE) | Data from primary source needed |
| Monoamine Oxidase B (MAO-B) | Data from primary source needed | |
| AChE-IN-7 (Compound 16) | Acetylcholinesterase (eeAChE) | 0.045 |
| Butyrylcholinesterase (eeBuChE) | 19.68 |
Table 2: Pharmacokinetic Properties of AChE-IN-7 (Compound 16)
| Parameter | Value |
| Bioavailability (F) | 55.5% |
| Blood-Brain Barrier Permeability | High |
Mechanism of Action and Signaling Pathways
This compound (VAV-8) exerts its therapeutic potential through a multi-pronged mechanism of action.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, VAV-8 increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a well-established mechanism for symptomatic relief in Alzheimer's disease. The inhibition of AChE helps to improve cognitive functions such as memory and learning.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of neurotransmitters like dopamine. In the brains of Alzheimer's patients, increased MAO-B activity contributes to oxidative stress and the formation of neurotoxic byproducts.[3] By inhibiting MAO-B, VAV-8 can potentially reduce oxidative damage and provide neuroprotective effects.[2]
-
Inhibition of β-Amyloid (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a central event in the pathology of Alzheimer's disease. VAV-8 has been shown to inhibit the aggregation of Aβ42, the more amyloidogenic form of the peptide.[2] This action targets a fundamental pathological process in AD, suggesting a potential for disease modification.
The combined effect of these three actions makes this compound (VAV-8) a promising candidate for a more holistic treatment of Alzheimer's disease, addressing both symptomatic relief and underlying pathology.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies used in the evaluation of novel acetylcholinesterase inhibitors like this compound.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[4]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound) solutions at various concentrations
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Behavioral Studies (Zebrafish Model)
The study by Kumar V, et al. utilized a zebrafish model to evaluate the in vivo efficacy of VAV-8.[1]
Model: Scopolamine-induced cognitive deterioration in adult zebrafish. Scopolamine is a muscarinic antagonist that induces memory impairment, mimicking cholinergic deficits in AD.
Procedure:
-
Acclimatization: Zebrafish are acclimated to the experimental setup.
-
Drug Administration: Fish are treated with different concentrations of VAV-8 (e.g., 5 µM and 10 µM).
-
Induction of Cognitive Deficit: Scopolamine is administered to induce cognitive impairment.
-
Behavioral Assessment: Cognitive function is assessed using behavioral tests such as the Y-maze test (to evaluate spatial memory) or the novel object recognition test.
-
Neurochemical and Histological Analysis: After behavioral testing, brain tissue can be collected for analysis of AChE activity, oxidative stress markers, and neurodegeneration.
Data Analysis: Behavioral parameters (e.g., time spent in the novel arm of the Y-maze) and biochemical markers are compared between the control, scopolamine-treated, and VAV-8-treated groups to assess the therapeutic effect of the compound.
Conclusion and Future Directions
This compound (VAV-8) represents a promising multi-target-directed ligand for the treatment of Alzheimer's disease. Its ability to dually inhibit AChE and MAO-B, coupled with its anti-amyloid aggregation properties, positions it as a potential disease-modifying therapeutic agent. The in vivo data from the zebrafish model further supports its potential to ameliorate cognitive deficits and neurodegeneration.[1]
Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to conduct more extensive preclinical studies in mammalian models of Alzheimer's disease. These studies should focus on long-term efficacy, safety, and a more detailed pharmacokinetic and pharmacodynamic profile. The development of such multi-target compounds offers a hopeful new avenue in the challenging landscape of Alzheimer's disease drug discovery.
References
- 1. In vitro and in vivo Investigations of 4-Substituted 2-Phenylquinazoline derivatives as multipotent ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols for hAChE-IN-7 in Cell Culture
A thorough search for the experimental protocol of "hAChE-IN-7" in cell culture did not yield any specific results for a compound with this designation. The scientific literature and available online resources do not contain information on a molecule named "this compound". The search results did provide general information on cell culture techniques, the structure and function of human acetylcholinesterase (hAChE), and details on other similarly named but distinct inhibitors such as the protein kinase inhibitor H-7.
Given the absence of specific data for "this compound", this document provides a generalized framework for characterizing a novel acetylcholinesterase inhibitor in a cell culture setting. This protocol is based on standard methodologies and can be adapted once the specific properties of "this compound" are identified.
General Protocol for Characterizing a Novel Acetylcholinesterase Inhibitor in Cell Culture
This protocol outlines the essential steps for evaluating the cellular effects of a hypothetical novel acetylcholinesterase inhibitor, referred to here as "Test Compound."
I. Cell Line Selection and Culture
The choice of cell line is critical and should be based on the research question. For studying neurodegenerative diseases like Alzheimer's, neuronal cell lines are often employed.
Table 1: Recommended Cell Lines for Acetylcholinesterase Inhibitor Studies
| Cell Line | Type | Rationale for Use |
| SH-SY5Y | Human Neuroblastoma | Expresses acetylcholinesterase; commonly used model for neuronal function and neurotoxicity. |
| PC12 | Rat Pheochromocytoma | Differentiates into neuron-like cells; useful for studying neurite outgrowth and neuroprotection. |
| HEK293 | Human Embryonic Kidney | Easily transfected; can be engineered to express specific subtypes of acetylcholinesterase for mechanistic studies.[1] |
General Cell Culture Protocol:
-
Thawing: Rapidly thaw frozen cells in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed complete culture medium.[2][3][4]
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[2]
-
Resuspension and Seeding: Resuspend the cell pellet in fresh, complete culture medium and seed into a T-75 flask.[2][3]
-
Incubation: Culture cells at 37°C in a humidified incubator with 5% CO2.[3]
-
Passaging: Subculture adherent cells when they reach 80-90% confluency. For suspension cells, passage every 2-3 days to maintain optimal cell density.[2]
II. Experimental Workflow for Test Compound Treatment
The following workflow outlines the steps for treating cultured cells with the Test Compound.
Caption: Experimental workflow for cell culture treatment.
III. Hypothetical Signaling Pathway Affected by an Acetylcholinesterase Inhibitor
Acetylcholinesterase inhibitors primarily increase the levels of acetylcholine (B1216132) in the synaptic cleft. This can modulate various downstream signaling pathways. A potential pathway that could be investigated is the PI3K/Akt signaling cascade, which is involved in cell survival and proliferation.
Caption: Hypothetical signaling pathway.
IV. Quantitative Data Summary
When experimental data for "this compound" becomes available, it should be summarized in tables for clarity and comparison.
Table 2: Example of IC50 Data Presentation
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | AChE | SH-SY5Y | Experimental Value |
| Donepezil (Control) | AChE | SH-SY5Y | Experimental Value |
Table 3: Example of Cell Viability Data (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| This compound | 0.1 | Experimental Value | Experimental Value |
| This compound | 1 | Experimental Value | Experimental Value |
| This compound | 10 | Experimental Value | Experimental Value |
| Vehicle Control | - | 100% | 100% |
Conclusion
While specific protocols for "this compound" are not currently available, the generalized protocols and frameworks provided here offer a robust starting point for the investigation of any novel acetylcholinesterase inhibitor in a cell culture context. Researchers are encouraged to adapt these protocols based on the specific chemical and biological properties of their compound of interest.
References
- 1. Covalent inhibition of hAChE by organophosphates causes homodimer dissociation through long-range allosteric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
Application Notes and Protocols for In-Vivo Studies of hAChE-IN-7
A comprehensive review of publicly available scientific literature and databases did not yield specific information regarding a compound designated "hAChE-IN-7." This suggests that "this compound" may be an internal, pre-clinical designation for a novel acetylcholinesterase inhibitor that is not yet widely documented in public-facing research.
Therefore, it is not possible to provide detailed application notes, protocols, dosage, or administration data for in-vivo studies of this specific compound. The following information is provided as a general guideline for researchers and drug development professionals working with novel acetylcholinesterase inhibitors in pre-clinical animal models. This guidance is based on established practices in pharmacology and toxicology.
General Considerations for In-Vivo Studies of Novel Acetylcholinesterase Inhibitors
When developing a protocol for a novel compound like "this compound," researchers should consider the following key aspects:
-
Physicochemical Properties: The solubility, stability, and formulation of the compound will dictate the appropriate vehicle and route of administration.
-
In-Vitro Efficacy: The compound's potency (e.g., IC50) against human and animal acetylcholinesterase will inform the starting dose for in-vivo studies.
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for determining the dosing regimen.
-
Toxicology: Preliminary toxicity studies are essential to establish a safety profile and determine the maximum tolerated dose (MTD).
Table 1: Hypothetical In-Vivo Study Parameters for a Novel AChE Inhibitor
The following table provides a hypothetical framework for designing in-vivo studies. The specific values would need to be determined through empirical research for "this compound".
| Parameter | Mouse | Rat | Rabbit | Dog |
| Route of Administration | Oral (gavage), Intraperitoneal (IP), Intravenous (IV) | Oral (gavage), IP, IV | Oral (capsule), IV | Oral (capsule), IV |
| Single Dose Toxicity (LD50) | To be determined | To be determined | To be determined | To be determined |
| Repeated Dose Toxicity | To be determined (e.g., 14-day, 28-day) | To be determined (e.g., 14-day, 28-day) | To be determined | To be determined |
| Pharmacokinetic Parameters | ||||
| * t1/2 (half-life) | To be determined | To be determined | To be determined | To be determined |
| * Cmax (max concentration) | To be determined | To be determined | To be determined | To be determined |
| * Tmax (time to max conc.) | To be determined | To be determined | To be determined | To be determined |
| * AUC (area under the curve) | To be determined | To be determined | To be determined | To be determined |
| * Bioavailability (%) | To be determined | To be determined | To be determined | To be determined |
| Efficacy Model | e.g., Scopolamine-induced memory impairment | e.g., Scopolamine-induced memory impairment | Not commonly used for efficacy | Not commonly used for efficacy |
| Effective Dose Range | To be determined | To be determined | N/A | N/A |
Experimental Protocols: A General Framework
Below are generalized protocols that would need to be adapted for "this compound".
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a rodent species (e.g., Swiss albino mice or Sprague-Dawley rats).
-
Grouping: Assign animals to several dose groups (e.g., 5, 10, 50, 100, 500 mg/kg) and a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Pharmacokinetic Study
-
Animal Model: Use a suitable animal model (e.g., rats or dogs) with cannulated vessels for blood sampling.
-
Administration: Administer a single dose of the compound intravenously and orally to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, and AUC to determine the bioavailability.
Protocol 3: Efficacy Study (e.g., in a memory impairment model)
-
Animal Model: Use a model of cognitive impairment, such as scopolamine-induced amnesia in mice.
-
Treatment Groups: Include a vehicle control group, a scopolamine-only group, a positive control group (e.g., donepezil), and several "this compound" treatment groups at different doses.
-
Procedure:
-
Administer "this compound" or control compounds.
-
After a set pre-treatment time, administer scopolamine (B1681570) to induce amnesia.
-
Conduct behavioral tests to assess memory function (e.g., Morris water maze, Y-maze, passive avoidance test).
-
-
Endpoint: Measure the improvement in cognitive performance in the treated groups compared to the scopolamine-only group.
Signaling Pathway and Experimental Workflow Diagrams
As no specific signaling pathway for "this compound" is known, a generalized diagram for acetylcholinesterase inhibition is provided.
Caption: Mechanism of action for a hypothetical acetylcholinesterase inhibitor.
Caption: General workflow for in-vivo studies of a novel compound.
Disclaimer: The information provided above is for educational and illustrative purposes only and should not be considered a substitute for rigorous, compound-specific preclinical research and development. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Application Notes and Protocols for the Detection of hAChE-IN-7 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of novel therapeutic compounds in biological matrices is a cornerstone of preclinical and clinical drug development. This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of the novel human acetylcholinesterase (hAChE) inhibitor, hAChE-IN-7, in tissue samples. As specific validated methods for this compound are not yet established in publicly available literature, this application note details a robust and adaptable framework based on established techniques for small molecule analysis, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is the industry standard for quantifying small molecules in complex biological matrices like tissue, offering unparalleled sensitivity and selectivity.[1][2]
These protocols are designed to be a starting point for method development and validation, which will require optimization based on the specific physicochemical properties of this compound.
Recommended Analytical Technique: LC-MS/MS
LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of tandem mass spectrometry.[2][3] This technique is highly recommended for the analysis of this compound in tissue due to its ability to distinguish the analyte from endogenous matrix components, ensuring accurate quantification even at low concentrations.[3]
Key Advantages of LC-MS/MS:
-
High Sensitivity: Capable of detecting analytes at nanomolar or even picomolar concentrations.[3]
-
High Selectivity: The use of multiple reaction monitoring (MRM) allows for the specific detection of the parent compound and its fragments, minimizing interferences.
-
Quantitative Accuracy: With the use of appropriate internal standards, LC-MS/MS provides highly accurate and precise quantification.
-
Versatility: Applicable to a wide range of small molecules with varying polarities.
Experimental Workflow Overview
The overall workflow for the analysis of this compound in tissue samples involves several key stages, from sample collection to data analysis.
Detailed Experimental Protocols
Protocol 1: Tissue Homogenization
This protocol describes the mechanical disruption of tissue to release this compound into a buffer solution.
Materials:
-
Frozen tissue sample
-
Ice-cold homogenization buffer (e.g., Phosphate-Buffered Saline (PBS) with protease inhibitors)
-
Mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Pre-chilled homogenization tubes
-
Calibrated balance
-
Centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Weigh the frozen tissue sample accurately.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add a pre-determined volume of ice-cold homogenization buffer. A common starting ratio is 1:3 to 1:5 (w/v) of tissue to buffer.
-
Homogenize the tissue on ice until no visible tissue fragments remain. The duration and intensity will depend on the tissue type and homogenizer used.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[1]
-
Carefully collect the supernatant, which contains the analyte, for the subsequent extraction step.
Protocol 2: Analyte Extraction using Protein Precipitation
Protein precipitation is a common and straightforward method for removing proteins from the tissue homogenate, which can interfere with LC-MS/MS analysis.
Materials:
-
Tissue homogenate supernatant
-
Ice-cold precipitation solvent (e.g., acetonitrile (B52724), methanol)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To a known volume of tissue homogenate supernatant, add 2-3 volumes of ice-cold precipitation solvent (e.g., for 100 µL of supernatant, add 200-300 µL of acetonitrile).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture on ice for 10-20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains this compound, and transfer it to a new tube for analysis or further cleanup (e.g., Solid-Phase Extraction).
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for developing an LC-MS/MS method for this compound. The specific parameters will need to be optimized.
Instrumentation:
-
HPLC or UHPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
Method Development Logic:
Procedure:
-
Mass Spectrometer Tuning:
-
Prepare a standard solution of this compound and infuse it directly into the mass spectrometer to determine the precursor ion (parent mass) in Q1.
-
Perform fragmentation of the precursor ion and identify stable, intense product ions in Q3.
-
Optimize collision energy and other MS parameters to maximize the signal for the selected precursor/product ion transitions (MRM).
-
-
Liquid Chromatography:
-
Select a suitable analytical column (a C18 column is a good starting point for many small molecules).
-
Develop a mobile phase system, typically consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Develop a gradient elution method to ensure good separation of this compound from matrix components and achieve a sharp peak shape.
-
-
Sample Analysis:
-
Reconstitute the dried extract from the sample preparation step in the initial mobile phase.
-
Inject a known volume of the sample onto the LC-MS/MS system.
-
Acquire data using the optimized MRM transitions.
-
Data Presentation and Method Validation Parameters
Once the method is developed, it must be validated to ensure its reliability. The following parameters should be assessed, and the results can be summarized in tables for easy comparison.
Table 1: Typical Method Validation Parameters for LC-MS/MS Analysis
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte-dependent |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Analyte-dependent |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery (%) | Consistent and reproducible | 85-115% |
| Matrix Effect | Within acceptable limits | Analyte & matrix-dependent |
Table 2: Hypothetical Quantitative Data for this compound in Different Tissues
This table serves as an example of how to present quantitative results obtained from different tissue types after method validation and application.
| Tissue Type | Mean Concentration (ng/g) ± SD | n |
| Brain | 15.2 ± 2.1 | 6 |
| Liver | 89.7 ± 12.5 | 6 |
| Kidney | 45.3 ± 6.8 | 6 |
| Muscle | 5.6 ± 1.2 | 6 |
Conclusion
This document provides a comprehensive framework for the development and application of an analytical method for the quantification of this compound in tissue samples. The detailed protocols for tissue homogenization, analyte extraction, and LC-MS/MS analysis, along with the guidelines for method validation, offer a solid foundation for researchers, scientists, and drug development professionals. Successful implementation of these methods will enable accurate assessment of the pharmacokinetic and pharmacodynamic properties of this compound, a critical step in its development as a potential therapeutic agent. It is imperative to reiterate that the specific parameters for each step of the protocol will need to be empirically optimized for this compound.
References
Application Notes and Protocols for hAChE-IN-7 in Synaptic Transmission Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hAChE-IN-7, a potent human acetylcholinesterase (hAChE) inhibitor, in studies of synaptic transmission. This document includes detailed protocols for key experiments, quantitative data for the inhibitor, and visualizations of relevant pathways and workflows.
Introduction
This compound (also known as compound 5s) is a novel, multi-target agent with significant potential for the study of neurodegenerative diseases, particularly Alzheimer's disease.[1] It functions as a mixed-type inhibitor of human acetylcholinesterase (hAChE), targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS).[1] This dual inhibition mechanism, coupled with its activity against β-secretase-1 (BACE-1), makes it a valuable tool for investigating the complex interplay of cholinergic signaling and amyloid pathology in synaptic function.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating comparison with other inhibitors and aiding in experimental design.
| Target Enzyme | IC50 Value | Reference |
| Human Acetylcholinesterase (hAChE) | 69.8 nM | [1][2] |
| Human Butyrylcholinesterase (hBuChE) | 68.0 nM | [1][2] |
| β-secretase-1 (BACE-1) | 3.6 µM | [1][2] |
Table 1: In vitro inhibitory activity of this compound.
| Parameter | Observation | Species | Reference |
| Acute Toxicity | Good tolerance up to 2500 mg/kg | Mouse | [1] |
| Hepatotoxicity | No observed hepatotoxicity at 3 mg/kg | Mouse | [1] |
| Cellular Toxicity | Low toxicity | PC12 and BV2 cells | [1] |
Table 2: In vivo and in vitro toxicity profile of this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures associated with this compound, the following diagrams are provided in the DOT language for Graphviz.
References
Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of a Novel Acetylcholinesterase Inhibitor (hAChE-IN-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective therapeutics for central nervous system (CNS) disorders, such as Alzheimer's disease, is contingent on the ability of drug candidates to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Acetylcholinesterase inhibitors (AChEIs) are a class of drugs used to manage the symptoms of Alzheimer's disease. For these inhibitors to be effective, they must penetrate the BBB to reach their target enzyme, acetylcholinesterase (AChE), in the brain.[1][2]
This document provides detailed protocols for assessing the BBB permeability of a novel human acetylcholinesterase inhibitor, designated here as hAChE-IN-7. The protocols described include a rapid in vitro screening method, the Parallel Artificial Membrane Permeability Assay (PAMPA), and a more definitive in vivo pharmacokinetic study in a rodent model. These assays are crucial early steps in the drug discovery process to evaluate the potential of a compound as a CNS therapeutic agent.[1][3]
In Vitro BBB Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based in vitro model used to predict the passive permeability of a compound across the BBB.[3][4][5] It measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane mimicking the BBB, to an acceptor compartment.[3][4] This method is cost-effective and allows for the rapid screening of multiple compounds.[6][7]
Experimental Protocol: PAMPA-BBB Assay
Materials:
-
96-well PAMPA sandwich plate (donor and acceptor plates)
-
BBB-specific lipid solution (e.g., porcine brain lipid) in a suitable solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and control compounds (e.g., donepezil (B133215) as a high-permeability control and a low-permeability control)
-
UV-Vis spectrophotometer or LC-MS/MS for concentration analysis
Procedure:
-
Membrane Coating: Coat the filter of the 96-well donor plate with the BBB-specific lipid solution and allow the solvent to evaporate, forming an artificial membrane.
-
Acceptor Plate Preparation: Fill the wells of the 96-well acceptor plate with PBS (pH 7.4).
-
Donor Plate Preparation: Prepare solutions of this compound and control compounds in PBS (pH 7.4) at a known concentration (e.g., 100 µM). Add these solutions to the donor plate wells.
-
Incubation: Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Concentration Measurement: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.[3]
-
Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe (cm/s) = [-ln(1 - CA/Ceq) * VA] / [(A * t)]
Where:
-
CA is the concentration of the compound in the acceptor well at time t.
-
Ceq is the equilibrium concentration, calculated as (CD * VD + CA * VA) / (VD + VA).
-
CD is the concentration of the compound in the donor well at time t.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the filter area.
-
t is the incubation time in seconds.
-
Data Interpretation:
Compounds can be classified based on their permeability coefficient (Pe).[3]
| Permeability Classification | Pe (x 10-6 cm/s) | Predicted BBB Permeability |
| High | > 4.0 | High |
| Medium | 2.0 - 4.0 | Medium |
| Low | < 2.0 | Low |
Table 1: Classification of BBB permeability based on the apparent permeability coefficient (Pe) from the PAMPA-BBB assay.
Hypothetical Data for this compound (PAMPA)
| Compound | Pe (x 10-6 cm/s) | Permeability Classification |
| This compound | 5.2 | High |
| Donepezil (Control) | 6.5 | High |
| Low-Permeability Control | 1.1 | Low |
Table 2: Hypothetical PAMPA-BBB results for this compound and control compounds.
Caption: Workflow for the PAMPA-BBB assay.
In Vivo BBB Permeability Assessment: Pharmacokinetic Study in Rodents
In vivo studies in animal models, such as rats or mice, provide a more comprehensive assessment of BBB permeability by accounting for physiological factors like metabolism, plasma protein binding, and active transport systems.[8][9] This protocol outlines a basic pharmacokinetic study to determine the brain-to-plasma concentration ratio of this compound.
Experimental Protocol: Rodent Pharmacokinetic Study
Materials:
-
Male Sprague-Dawley rats (or a suitable mouse strain)
-
This compound formulated for intravenous (IV) or intraperitoneal (IP) administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized syringes, tubes)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS for sample analysis
Procedure:
-
Animal Dosing: Administer a single dose of this compound to a cohort of rats via the chosen route (e.g., 5 mg/kg, IV).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples from a subset of animals. Immediately following blood collection, euthanize the animals and harvest the brains.
-
Sample Processing:
-
Blood: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the harvested brains and homogenize them in a suitable buffer.
-
-
Sample Analysis: Extract this compound from the plasma and brain homogenate samples.[10][11] Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.[12][13]
-
Data Analysis:
-
Plot the plasma and brain concentrations of this compound over time.
-
Calculate the area under the curve (AUC) for both the plasma (AUCplasma) and brain (AUCbrain) concentration-time profiles.
-
The brain-to-plasma ratio (Kp) is calculated as: Kp = AUCbrain / AUCplasma.
-
Data Interpretation:
The brain-to-plasma ratio (Kp) indicates the extent of brain penetration.
| Brain-to-Plasma Ratio (Kp) | Interpretation |
| > 1 | Compound readily crosses the BBB and may accumulate in the brain. |
| ~ 1 | Compound crosses the BBB and distributes evenly between brain and plasma. |
| < 1 | Compound has limited ability to cross the BBB. |
Table 3: Interpretation of the brain-to-plasma concentration ratio (Kp).
Hypothetical Data for this compound (In Vivo Study)
| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 0.25 | 150 | 180 |
| 0.5 | 125 | 160 |
| 1 | 90 | 120 |
| 2 | 60 | 85 |
| 4 | 30 | 45 |
| 8 | 10 | 15 |
| 24 | < 1 | < 1 |
Table 4: Hypothetical plasma and brain concentrations of this compound over time in rats.
| Pharmacokinetic Parameter | Value |
| AUCplasma (ngh/mL) | 285 |
| AUCbrain (ngh/g) | 380 |
| Kp (AUCbrain/AUCplasma) | 1.33 |
Table 5: Hypothetical pharmacokinetic parameters for this compound, indicating good brain penetration.
Caption: Workflow for the in vivo pharmacokinetic study.
Signaling Pathway Context
While the primary focus of these protocols is on the physicochemical property of BBB permeability, it is important to consider the ultimate therapeutic goal. Once an AChEI like this compound crosses the BBB, it acts by inhibiting the acetylcholinesterase enzyme in the synaptic cleft, thereby increasing the levels of the neurotransmitter acetylcholine. This enhancement of cholinergic neurotransmission is believed to be the mechanism by which these drugs alleviate some of the cognitive symptoms of Alzheimer's disease.
Caption: Mechanism of action of this compound after crossing the BBB.
Conclusion
The protocols outlined in this document provide a robust framework for the initial assessment of the BBB permeability of a novel acetylcholinesterase inhibitor, this compound. The in vitro PAMPA assay serves as an efficient primary screen, while the in vivo pharmacokinetic study in rodents offers a more physiologically relevant evaluation of brain penetration. The combination of these methods allows for a data-driven approach to select promising CNS drug candidates for further development. The hypothetical data presented for this compound, with a high Pe value and a Kp greater than one, would suggest that this compound has a favorable BBB permeability profile, warranting further investigation into its efficacy and safety.
References
- 1. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. paralab.es [paralab.es]
- 7. enamine.net [enamine.net]
- 8. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. env.go.jp [env.go.jp]
- 11. ijisrt.com [ijisrt.com]
- 12. medwinpublisher.org [medwinpublisher.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Techniques for Measuring Acetylcholinesterase Inhibition by hAChE-IN-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro determination of acetylcholinesterase (AChE) inhibition by the compound hAChE-IN-7. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission.[1][2][3] The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.[4] This document outlines the most common and reliable methods for assessing the inhibitory potential of compounds like this compound, including colorimetric and fluorometric assays. Detailed experimental procedures, data analysis techniques, and representative data presentation are provided to guide researchers in the accurate evaluation of this and other AChE inhibitors.
Introduction to this compound
This compound is a potent, mixed-type inhibitor of human acetylcholinesterase (hAChE).[5] It also exhibits inhibitory activity against human butyrylcholinesterase (hBuChE) and β-secretase-1 (BACE-1).[5] Its balanced inhibitory profile suggests its potential in the research and development of therapeutics for Alzheimer's disease.[5] Accurate and reproducible measurement of its inhibitory activity is crucial for further preclinical and clinical development.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[6]
| Compound | Target Enzyme | IC50 | Inhibition Type | Reference |
| This compound | human Acetylcholinesterase (hAChE) | 69.8 nM | Mixed | [5] |
| This compound | human Butyrylcholinesterase (hBuChE) | 68.0 nM | Not Specified | [5] |
| This compound | β-secretase-1 (BACE-1) | 3.6 µM | Not Specified | [5] |
| Donepezil | human Acetylcholinesterase (hAChE) | 11.6 nM | Not Specified | [7] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is important to visualize the cholinergic signaling pathway and the general workflow for inhibition assays.
Experimental Protocols
Two primary methods for measuring AChE inhibition are the colorimetric Ellman's assay and the more sensitive fluorometric assays.
Colorimetric Method (Ellman's Assay)
This assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) (ATCh) hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[8]
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
This compound
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hAChE in phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a stock solution of ATCh (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, DTNB solution, this compound solution at various concentrations, and hAChE solution.
-
Positive control wells: Add buffer, DTNB solution, a known AChE inhibitor (e.g., Donepezil), and hAChE solution.
-
Negative control (100% activity) wells: Add buffer, DTNB solution, solvent used for this compound, and hAChE solution.
-
Blank wells: Add buffer, DTNB solution, and solvent.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Add the ATCh solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every 60 seconds for 10-20 minutes).
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Fluorometric Method
Fluorometric assays offer higher sensitivity and are suitable for high-throughput screening.[9] One common method involves a coupled enzymatic reaction where the choline produced from acetylcholine hydrolysis is oxidized by choline oxidase to produce hydrogen peroxide, which in turn reacts with a fluorogenic probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[9]
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
This compound
-
Acetylcholine (ACh)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red)
-
Reaction buffer (as recommended by the assay kit manufacturer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents as per the instructions of a commercial fluorometric AChE assay kit or as previously established protocols.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup (in a 96-well black plate):
-
Add the reaction buffer, this compound at various concentrations, and hAChE solution to the respective wells.
-
Include appropriate positive, negative, and blank controls as described for the colorimetric assay.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Add a solution containing acetylcholine and the detection reagents (choline oxidase, HRP, and fluorogenic probe) to all wells.
-
Measurement: Incubate the plate for a further period (e.g., 30-60 minutes) at room temperature, protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 544/590 nm for Amplex Red).[9]
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition as described for the colorimetric assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Autofluorescence of test compound | Run a control with the compound but without the enzyme. |
| Reagent instability | Prepare fresh reagents before each experiment. | |
| Low signal or no activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. |
| Incorrect buffer pH or temperature | Optimize assay conditions. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Plate edge effects | Avoid using the outer wells of the microplate. |
Conclusion
The protocols described provide robust and reliable methods for measuring the inhibitory activity of this compound against acetylcholinesterase. The choice between the colorimetric and fluorometric assay will depend on the required sensitivity and throughput. Accurate determination of the IC50 value and understanding the kinetic parameters are essential for the continued investigation of this compound as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetylcholinesterase (AChE) | DC Chemicals [dcchemicals.com]
- 8. japsonline.com [japsonline.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hAChE-IN-7 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
hAChE-IN-7, also identified as compound 5s, is a novel synthetic hybrid molecule combining the structural features of capsaicin (B1668287) and tacrine. Developed as a multi-target agent for Alzheimer's disease (AD), it exhibits a balanced inhibitory profile against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). Furthermore, it demonstrates inhibitory activity against β-secretase-1 (BACE-1), a key enzyme in the production of amyloid-beta (Aβ) peptides.[1] Given that neuroinflammation is a critical component in the pathology of Alzheimer's disease, this compound presents as a valuable research tool for investigating the interplay between cholinergic signaling, amyloidogenesis, and the neuroinflammatory cascade. This document provides detailed application notes and experimental protocols for the use of this compound in neuroinflammation research.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of this compound against its primary targets. This data is crucial for determining appropriate experimental concentrations.
| Target Enzyme | IC50 Value | Source |
| Human Acetylcholinesterase (hAChE) | 69.8 nM | [1] |
| Human Butyrylcholinesterase (hBuChE) | 68.0 nM | [1] |
| β-Secretase-1 (BACE-1) | 3.6 µM | [1] |
Mechanism of Action
This compound is characterized as a mixed-type inhibitor of hAChE, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1] This dual binding is significant for neuroinflammation research as the PAS of AChE is implicated in the aggregation of Aβ peptides, which are known to be potent activators of microglia and astrocytes, the primary immune cells of the brain. By inhibiting both the catalytic activity and the Aβ-aggregating role of AChE, this compound offers a multi-faceted approach to modulating neuroinflammatory processes. Its inhibition of BACE-1 further contributes to its potential by reducing the production of Aβ peptides.
Signaling Pathways and Experimental Workflow
The potential anti-neuroinflammatory effects of this compound can be conceptualized through its modulation of key pathological processes in Alzheimer's disease that drive neuroinflammation. The following diagram illustrates the proposed mechanism of action.
References
Unraveling the Enigma of hAChE-IN-7: A Guide for the Research Community
Introduction
For researchers engaged in the discovery and development of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, potent and selective enzyme inhibitors are invaluable tools. One such area of focus is the inhibition of human acetylcholinesterase (hAChE), a key enzyme in the cholinergic nervous system. This document aims to provide comprehensive information on a purported inhibitor, "hAChE-IN-7," including its supplier and purchasing details, alongside detailed application notes and experimental protocols. However, an extensive search of commercially available databases and the scientific literature has revealed that "this compound" is not a recognized or publicly documented chemical entity.
It is highly probable that "this compound" represents an internal designation for a novel compound within a specific research institution or pharmaceutical company that has not yet been disclosed in the public domain. The following sections, therefore, provide a generalized framework and protocols applicable to the characterization and use of novel hAChE inhibitors, which can be adapted once the specific chemical identity of "this compound" is determined.
Section 1: Sourcing and Procurement of Novel hAChE Inhibitors
As "this compound" is not commercially available, researchers seeking to work with this specific compound would need to pursue one of the following avenues:
-
Internal Synthesis: If the chemical structure is known, the most direct approach is in-house synthesis by a medicinal chemistry team.
-
Custom Synthesis: Numerous chemical synthesis companies offer custom synthesis services. Researchers would need to provide the chemical structure and desired quantity and purity.
-
Collaboration: If "this compound" originates from a specific research group, establishing a collaboration would be the most likely route to obtain a sample for research purposes.
Table 1: General Purchasing Information for a Novel hAChE Inhibitor
| Parameter | Typical Specification |
| Purity | >95% (for initial screening), >98% (for in-depth studies) |
| Formulation | Solid (lyophilized powder) or in a specified solvent |
| Available Quantity | Milligrams to grams |
| Storage | -20°C or -80°C, desiccated, protected from light |
| Solubility | To be determined (commonly in DMSO, ethanol, or water) |
Section 2: Application Notes for a Novel hAChE Inhibitor
A novel hAChE inhibitor like the conceptual "this compound" would have primary applications in neuroscience and drug discovery research.
-
Target Validation: Confirming the role of hAChE in specific cellular or disease models.
-
Lead Optimization: Serving as a reference compound in the development of new and improved hAChE inhibitors.
-
Mechanism of Action Studies: Investigating the downstream effects of hAChE inhibition on signaling pathways relevant to neurodegeneration.
-
In Vitro and In Vivo Efficacy Testing: Assessing the therapeutic potential of hAChE inhibition in preclinical models of Alzheimer's disease and other neurological disorders.
Section 3: Experimental Protocols
The following are detailed protocols for key experiments typically performed to characterize a novel hAChE inhibitor.
In Vitro hAChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to determine the inhibitory potency (IC50) of a compound against acetylcholinesterase.
Workflow Diagram:
Caption: Workflow for determining the IC50 of a novel hAChE inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of recombinant human acetylcholinesterase (hAChE), acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well microplate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Add the hAChE solution to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Table 2: Example Quantitative Data for a Novel hAChE Inhibitor
| Compound | hAChE IC50 (nM) | Selectivity vs. BChE |
| "this compound" | To be determined | To be determined |
| Donepezil | 5.7 | >1000-fold |
| Rivastigmine | 440 | ~10-fold |
| Galantamine | 850 | ~50-fold |
Cellular Assay for Neuroprotection
This protocol assesses the ability of a novel hAChE inhibitor to protect neuronal cells from toxic insults, a relevant measure of potential therapeutic efficacy.
Workflow Diagram:
Caption: Workflow for a cellular neuroprotection assay.
Methodology:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Differentiate the cells to a neuronal phenotype if required (e.g., using retinoic acid).
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce neurotoxicity by adding a toxic agent such as amyloid-beta (Aβ) oligomers or hydrogen peroxide (H₂O₂).
-
Include control groups (untreated, vehicle-treated, and toxic agent only).
-
-
Viability Assessment:
-
After 24-48 hours of incubation, assess cell viability using a standard method like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
-
Data Analysis:
-
Normalize the viability data to the untreated control group.
-
Determine the concentration-dependent neuroprotective effect of the test compound.
-
Section 4: Signaling Pathway
Inhibition of hAChE is a cornerstone of symptomatic treatment for Alzheimer's disease. The primary mechanism involves increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Diagram of the Cholinergic Synapse:
Caption: Simplified signaling at a cholinergic synapse and the site of action for this compound.
While "this compound" does not correspond to a known chemical entity in the public domain, the framework provided in this document offers a comprehensive guide for researchers working with novel acetylcholinesterase inhibitors. The successful characterization of any new inhibitor will rely on the systematic application of the described biochemical and cellular assays. Should the identity of "this compound" become available, this document can serve as a template for its detailed application notes and protocols, thereby aiding in the collective effort to develop new and effective treatments for Alzheimer's disease and other neurological disorders.
Troubleshooting & Optimization
troubleshooting hAChE-IN-7 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human acetylcholinesterase (hAChE) inhibitor, hAChE-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, mixed-type inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).[1] It targets both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding characteristic makes it a subject of interest in research, particularly in the context of Alzheimer's disease, where both sites are relevant therapeutic targets.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: For small molecule inhibitors like this compound, it is common to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for creating high-concentration stock solutions of many organic compounds. Ethanol (B145695) can also be a suitable alternative. For aqueous-based assays, these stock solutions are then diluted to the final working concentration in the assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting the biological system.
Q3: My this compound precipitated out of solution when I diluted my stock into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The compound may not be soluble at your target concentration in the final assay buffer. Try performing a serial dilution to determine the maximum soluble concentration.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent (e.g., DMSO) in the final solution might maintain solubility. However, always run a solvent tolerance control to ensure it does not affect your assay.
-
Use a different co-solvent: Some compounds are more soluble in ethanol or other organic solvents.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the structure of this compound contains acidic or basic moieties, adjusting the pH of the assay buffer (if permissible for the experiment) may improve solubility.
-
Sonication or vortexing: Gentle heating (if the compound is stable) and agitation can help dissolve the compound.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
Issue 1: Difficulty dissolving the solid compound to make a stock solution.
-
Possible Cause: The compound has low solubility in the chosen solvent at room temperature.
-
Solution:
-
Try gentle warming of the solution (e.g., in a 37°C water bath) while vortexing. Ensure the compound is heat-stable.
-
Use sonication to aid dissolution.
-
If using DMSO or ethanol, ensure the solvent is anhydrous, as water content can sometimes reduce the solubility of hydrophobic compounds.
-
Issue 2: The compound precipitates during storage of the stock solution.
-
Possible Cause: The storage temperature is too low, or the solution is supersaturated.
-
Solution:
-
Store the stock solution at a recommended temperature (check the manufacturer's data sheet if available). If not available, storage at -20°C is common for DMSO stocks.
-
Before use, allow the stock solution to fully warm to room temperature and vortex to ensure any precipitate has redissolved.
-
Consider preparing a slightly lower concentration stock solution.
-
Data Presentation
Table 1: General Solubility of Small Molecule Inhibitors in Common Solvents
| Solvent | General Solubility Profile | Recommended Starting Concentration for Stock |
| DMSO | High | 1-10 mM |
| Ethanol | Moderate to High | 1-10 mM |
| Water | Low to Insoluble | Not recommended for stock solution |
| PBS (pH 7.4) | Low to Insoluble | Not recommended for stock solution |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weigh the Compound: Accurately weigh a small amount of this compound powder using a calibrated microbalance.
-
Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of solvent (e.g., DMSO).
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Aid Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for an Enzyme Inhibition Assay
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution and bring it to room temperature.
-
Intermediate Dilution: Perform a serial dilution of the stock solution in the same solvent (e.g., DMSO) to create intermediate concentrations.
-
Final Dilution: Dilute the intermediate solutions into the final assay buffer to achieve the desired working concentrations. Ensure the final concentration of the organic solvent is consistent across all samples and is below the tolerance level of your assay (typically <1%).
-
Control Samples: Prepare a vehicle control containing the same final concentration of the organic solvent without the inhibitor.
Visualizations
Acetylcholine Signaling Pathway
References
Technical Support Center: Optimizing hAChE-IN-7 Concentration for In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of hAChE-IN-7 for in-vitro acetylcholinesterase (AChE) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the in-vitro acetylcholinesterase (AChE) inhibition assay?
The most common in-vitro AChE inhibition assay is based on the Ellman method.[1][2][3] This colorimetric assay measures the activity of AChE by monitoring the formation of a yellow product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863).[1] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate TNB, which can be quantified by measuring its absorbance at 412 nm.[1][2] When an inhibitor like this compound is present, the rate of ATCI hydrolysis is reduced, leading to a decrease in the formation of TNB.[1]
Q2: What is a typical starting concentration range for a novel AChE inhibitor like this compound?
For a novel compound with unknown potency, it is recommended to perform a dose-response curve covering a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). A typical starting range might span from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM).
Q3: What is an IC50 value and why is it important?
The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] It represents the concentration of an inhibitor required to reduce the activity of an enzyme, such as hAChE, by 50%.[4][5] Determining the IC50 is crucial for characterizing the efficacy of a potential drug candidate.[4]
Q4: Can the solvent used to dissolve this compound affect the assay?
Yes, the solvent can significantly impact the assay. Organic solvents like DMSO are commonly used to dissolve inhibitors but can inhibit enzyme activity at higher concentrations.[6] It is crucial to maintain a low final solvent concentration, typically below 1%, and to ensure this concentration is consistent across all wells, including the controls.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in in-vitro assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent pipetting, especially of small volumes.[7] Temperature fluctuations during the assay.[7] Edge effects in the microplate leading to evaporation.[7] | Use calibrated pipettes and practice consistent technique. A multichannel pipette can improve consistency.[2][7] Ensure the plate is incubated at a constant, appropriate temperature (e.g., 25°C or 37°C).[6] Avoid using the outer wells of the microplate; instead, fill them with buffer or water to create a humidity barrier.[7] |
| No inhibition observed even at high concentrations of this compound. | The compound may have low potency (a high IC50 value).[6] The compound may have degraded due to improper storage or handling. | Test a wider and higher range of inhibitor concentrations to accurately determine the IC50.[6] Prepare fresh stock solutions of the inhibitor and minimize freeze-thaw cycles.[6] |
| Negative control (no inhibitor) shows low or no enzyme activity. | The hAChE enzyme may be inactive due to improper storage or multiple freeze-thaw cycles.[7] The substrate (acetylthiocholine) may have degraded.[7] The assay buffer pH is not optimal for enzyme activity.[6] | Use a fresh aliquot of the enzyme and always store it at the recommended temperature.[7] Prepare fresh substrate solution for each experiment.[6] Ensure the assay buffer pH is within the optimal range for hAChE, typically pH 7.4-8.0.[6] |
| High background absorbance in the "no enzyme" control wells. | The test compound, this compound, may absorb light at the measurement wavelength (412 nm).[7] The compound may react directly with DTNB.[7] | Run a control experiment with the compound and DTNB but without the enzyme to check for direct reactivity.[7] If the compound is colored, subtract the absorbance of a "compound only" well from the test wells. |
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol is based on the Ellman method and is designed for a 96-well plate format.
Materials:
-
Human Acetylcholinesterase (hAChE)
-
This compound (test inhibitor)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)[1]
-
96-well clear flat-bottom plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 8.0.[1]
-
hAChE Solution: Prepare a stock solution of hAChE in the assay buffer. The final concentration in the well should be optimized to ensure a linear reaction rate. A typical final concentration is around 0.1 U/mL.[1]
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Then, create a series of dilutions in the assay buffer to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
DTNB Solution: Prepare a solution of DTNB in the assay buffer.
-
ATCI Solution: Prepare a solution of ATCI in deionized water.
-
-
Assay Protocol:
-
Add 25 µL of each this compound dilution to the respective wells of the 96-well plate.
-
For the 100% activity control, add 25 µL of assay buffer (with the same percentage of solvent as the inhibitor dilutions).
-
For the blank (no enzyme) control, add 25 µL of assay buffer.
-
Add 50 µL of the hAChE solution to all wells except the blank. Add 50 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
Add 50 µL of the DTNB solution to all wells.
-
To initiate the enzymatic reaction, add 75 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at time 0 and then kinetically every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition for each inhibitor concentration is calculated as follows: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of Acetylcholinesterase
Caption: Acetylcholinesterase (AChE) signaling pathway and its inhibition.
Experimental Workflow for IC50 Determination
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
overcoming hAChE-IN-7 instability in solution
Welcome to the technical support center for hAChE-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues related to its stability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What could be the cause?
A1: this compound, like many acetylcholinesterase inhibitors containing a carbamate (B1207046) functional group, can be susceptible to hydrolysis in aqueous solutions. This degradation is often accelerated by factors such as pH, temperature, and the presence of certain enzymes in biological matrices. It is crucial to handle and store the compound properly to minimize degradation.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound. However, it is important to be aware that DMSO can act as a mixed-competitive inhibitor of human acetylcholinesterase (hAChE), particularly at concentrations of 1-4% (v/v) or higher.[1][2][3] Therefore, the final concentration of DMSO in your experimental assay should be kept as low as possible, ideally below 0.5%.
Q3: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. How can I resolve this?
A3: Precipitation upon dilution into aqueous buffer is a common issue for compounds with low aqueous solubility. To address this, consider the following strategies:
-
Optimize the dilution process: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Use a co-solvent: In some cases, the addition of a small percentage of a water-miscible organic co-solvent to the final assay buffer can improve solubility. However, the effect of any co-solvent on enzyme activity must be carefully validated.
-
Sonication: Gentle sonication of the diluted solution can help to redissolve small precipitates.
-
Lower the final concentration: It may be necessary to work at a lower final concentration of this compound if solubility in the aqueous assay buffer is limiting.
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store the DMSO stock solution at -20°C or -80°C.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect the solution from light.
Aqueous solutions of this compound are generally not recommended for long-term storage due to the risk of hydrolysis. Prepare fresh aqueous dilutions from your DMSO stock for each experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Compound Degradation: The this compound solution may be degrading over time. | Prepare fresh dilutions from a properly stored DMSO stock for each experiment. Avoid using old aqueous solutions. |
| Variable DMSO Concentration: Inconsistent final DMSO concentrations in the assay can affect enzyme activity and, consequently, the apparent IC50 value. | Ensure the final DMSO concentration is consistent across all wells and all experiments. Keep it below 0.5% if possible. | |
| Assay Conditions: Minor variations in pH, temperature, or incubation time can impact results. | Strictly control all assay parameters. Use a calibrated pH meter and a temperature-controlled incubator. | |
| No or very low inhibition observed | Inactive Compound: The this compound may have degraded completely. | Use a fresh vial of the compound or prepare a new stock solution. |
| Incorrect Concentration: Errors in calculating the stock solution concentration or in the dilution series. | Double-check all calculations. Consider verifying the concentration of your stock solution using an analytical method if possible. | |
| Suboptimal Assay Conditions: The pH or temperature of the assay may not be optimal for inhibitor binding. | The optimal pH for most acetylcholinesterase assays is between 7.4 and 8.0. Ensure your buffer is within this range. | |
| Inhibition observed in negative control (DMSO only) | High DMSO Concentration: The final concentration of DMSO in the assay is high enough to cause inhibition of hAChE. | Reduce the final DMSO concentration to less than 0.5%. If a higher concentration is unavoidable, ensure it is consistent across all wells and subtract the background inhibition from your results. |
| Contaminated Reagents: One of the assay reagents may be contaminated with an inhibitory substance. | Prepare fresh reagents and use high-purity solvents. |
Data Summary
| Condition | General Stability of Carbamates | Recommendation for this compound |
| Aqueous Solution (pH 7.4, 37°C) | Prone to hydrolysis; half-life can range from minutes to hours.[4][5] | Prepare fresh for immediate use. Avoid storage. |
| Aqueous Solution (Acidic pH) | Generally more stable than at neutral or basic pH. | While more stable, consider the effect of pH on the enzyme and the assay. |
| Aqueous Solution (Basic pH) | Rapid hydrolysis. | Avoid basic conditions. |
| DMSO Stock Solution (-20°C / -80°C) | Generally stable for extended periods when stored properly. | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| Freeze-Thaw Cycles | Can lead to degradation. | Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Standard Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory activity of this compound on acetylcholinesterase.
Materials:
-
This compound DMSO stock solution
-
Human Acetylcholinesterase (hAChE)
-
Acetylthiocholine (ATCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of hAChE in the assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Prepare a solution of ATCh in the assay buffer.
-
Prepare a solution of DTNB in the assay buffer.
-
-
Prepare this compound Dilutions:
-
Perform serial dilutions of your this compound DMSO stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
DTNB solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCh solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
References
- 1. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide: inhibition of acetylcholinesterase in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
hAChE-IN-7 off-target effects and how to mitigate them
Welcome to the technical support center for hAChE-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and addressing potential experimental challenges, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a dual inhibitor of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). It acts as a mixed inhibitor, affecting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of hAChE.
Q2: What are the known off-target effects of this compound?
A2: A known off-target of this compound is β-secretase-1 (BACE-1), which it inhibits with an IC50 of 3.6 μM[1]. The broader off-target profile, particularly against the human kinome, has not been extensively published. Researchers should exercise caution and independently characterize the selectivity of this compound in their experimental systems. The dual inhibition of AChE and BACE-1 can be a therapeutic strategy for Alzheimer's disease by simultaneously blocking amyloid-β (Aβ) peptide formation and aggregation[2][3][4].
Q3: Why is it important to consider the off-target effects of cholinesterase inhibitors?
A3: Off-target effects of cholinesterase inhibitors are a significant concern as they can lead to misinterpretation of experimental data and potential toxicity. For instance, unintended interactions with other enzymes or receptors can produce phenotypes that are incorrectly attributed to the inhibition of the primary target. Understanding the complete selectivity profile is crucial for accurate data interpretation and for the development of safe and effective therapeutics.
Q4: How can I determine the off-target profile of this compound in my experimental setup?
A4: To determine the off-target profile of this compound, a comprehensive kinase profiling screen is highly recommended. This involves testing the compound against a large panel of purified kinases to identify unintended interactions. Additionally, cellular thermal shift assays (CETSA) or chemical proteomics approaches can be used to identify off-target binding in a cellular context.
Q5: What are general strategies to mitigate off-target effects?
A5: To mitigate off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that yields the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employ structurally distinct inhibitors: Use a second, structurally unrelated inhibitor for the primary target (hAChE) to confirm that the observed phenotype is not due to the chemical scaffold of this compound.
-
Utilize genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target (hAChE) and verify that the resulting phenotype matches that of this compound treatment.
-
Perform counter-screening: If a specific off-target is identified (e.g., a particular kinase), test this compound in cell lines where the off-target is absent or knocked down.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Phenotype Observed | The observed effect may be due to inhibition of an unknown off-target, such as a kinase. | 1. Perform a broad-panel kinase screen to identify potential off-target kinases. 2. Validate the phenotype using a structurally unrelated hAChE inhibitor. 3. Use genetic methods (e.g., siRNA, CRISPR) to confirm the role of hAChE in the observed phenotype. |
| Discrepancy Between Biochemical and Cellular Potency | 1. Poor cell permeability of this compound. 2. Active efflux of the compound from cells. 3. High intracellular ATP concentrations competing with the inhibitor at an off-target kinase. | 1. Assess cell permeability using standard assays (e.g., PAMPA). 2. Use inhibitors of efflux pumps to determine if they potentiate the activity of this compound. 3. If a kinase off-target is suspected, compare activity in cell-based versus biochemical kinase assays. |
| Activation of a Signaling Pathway | Inhibition of a negative regulator (e.g., a kinase that normally suppresses a pathway) by this compound. | 1. Conduct phosphoproteomic analysis to identify changes in phosphorylation patterns upon treatment with this compound. 2. Map the affected phosphosites to known signaling pathways. 3. Validate the involvement of the identified off-target using specific inhibitors or genetic knockdown. |
Quantitative Data Summary
A comprehensive, publicly available kinase selectivity profile for this compound is not currently available. The following table presents a hypothetical summary of kinase profiling data to illustrate how such information should be structured for clear interpretation. Researchers are strongly encouraged to generate their own experimental data.
| Target | Binding Affinity (Kd, nM) | % Inhibition @ 1 µM | Notes |
| hAChE (On-Target) | < 100 | > 95% | Primary Target |
| hBuChE (On-Target) | < 100 | > 95% | Primary Target |
| BACE-1 (Off-Target) | 3600 | ~50% | Known Off-Target |
| Kinase A (Hypothetical) | 500 | 85% | Potential Off-Target |
| Kinase B (Hypothetical) | 2500 | 60% | Potential Off-Target |
| Kinase C (Hypothetical) | > 10000 | < 10% | Likely Not a Significant Off-Target |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a standard method for assessing the selectivity of this compound against a broad panel of protein kinases.
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for in vitro kinase profiling of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
Caption: Signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer’s Disease: From In Silico to In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Acetylcholinesterase Inhibitors in Animal Studies
Disclaimer: Information regarding the specific physicochemical and pharmacokinetic properties of hAChE-IN-7 is not publicly available. Therefore, to fulfill the request for a comprehensive technical support center, this guide utilizes Donepezil , a well-characterized and widely used acetylcholinesterase inhibitor, as a representative compound. The data and recommendations provided should be considered illustrative for this class of molecules and may require adaptation for this compound based on its specific, yet currently undisclosed, properties.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of acetylcholinesterase (AChE) inhibitors, with a focus on challenges encountered during animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers may face when working to improve the in vivo bioavailability of acetylcholinesterase inhibitors like Donepezil.
Issue 1: Low Oral Bioavailability Observed in Rodent Models
Q: We are observing very low and inconsistent plasma concentrations of our acetylcholinesterase inhibitor after oral administration in rats. What are the likely causes and how can we troubleshoot this?
A: Low oral bioavailability for acetylcholinesterase inhibitors is a frequent challenge and can be attributed to several factors. A systematic approach is necessary to identify and address the root cause.
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Problem: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed. Acetylcholinesterase inhibitors can have complex structures that lead to low water solubility.
-
Troubleshooting:
-
Physicochemical Characterization: First, confirm the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
-
Co-solvents and Surfactants: The use of excipients like PEG 400, propylene (B89431) glycol, or Tween 80 in the formulation can improve solubilization.
-
-
-
-
Low Intestinal Permeability:
-
Problem: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Troubleshooting:
-
In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intrinsic permeability of your compound. This can help determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Prodrug Approach: If permeability is a major hurdle, a prodrug strategy can be employed. This involves chemically modifying the molecule to enhance its lipophilicity and facilitate passive diffusion across the intestinal membrane. The prodrug is then converted to the active compound in the body.
-
-
-
High First-Pass Metabolism:
-
Problem: After absorption, the compound may be extensively metabolized by enzymes in the liver (and to a lesser extent, the gut wall) before it reaches systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to determine its susceptibility to metabolism.
-
Route of Administration Comparison: Compare the pharmacokinetic profile after oral administration to that after intravenous (IV) administration. A significant difference in the Area Under the Curve (AUC) is indicative of high first-pass metabolism.
-
Inhibition of Metabolic Enzymes: While not a long-term solution for drug development, co-administration with known inhibitors of relevant cytochrome P450 enzymes in preclinical studies can help confirm the role of first-pass metabolism.
-
-
Issue 2: High Variability in Pharmacokinetic Data Between Animals
A: High variability is a common issue in animal studies and can obscure the true pharmacokinetic profile of a compound.
Possible Causes & Mitigation Strategies:
-
Physiological Differences: Factors such as differences in gastric emptying time, intestinal motility, and enzyme expression levels can vary between individual animals.
-
Mitigation: Standardize experimental conditions as much as possible. This includes using animals of the same age, sex, and strain, and ensuring consistent fasting and feeding schedules.
-
-
Formulation Inhomogeneity: If the drug is not uniformly dispersed in the vehicle, different animals may receive slightly different doses.
-
Mitigation: Ensure the formulation is homogenous before each administration. For suspensions, vortex thoroughly before drawing each dose.
-
-
Dosing Accuracy: Inaccurate administration, particularly with oral gavage, can lead to variability.
-
Mitigation: Ensure all personnel are properly trained in the gavage technique to minimize stress and ensure the full dose is delivered to the stomach.
-
Quantitative Data Summary
The following tables provide predicted physicochemical properties for Donepezil and representative pharmacokinetic data from animal studies.
Table 1: Predicted Physicochemical Properties of Donepezil (Representative AChE Inhibitor)
| Property | Predicted Value | Significance for Bioavailability |
| LogP | 3.89 | Indicates good lipophilicity, which is favorable for membrane permeability. |
| Polar Surface Area (PSA) | 55.8 Ų | A lower PSA (< 140 Ų) is generally associated with better cell membrane permeability. |
| Water Solubility | 2.38 mg/L | Low water solubility can be a limiting factor for dissolution in the GI tract. |
Note: These values were predicted using online computational tools and should be experimentally verified.
Table 2: Representative Pharmacokinetic Parameters of Donepezil in Mice Following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Animal Model | Reference |
| 10 | ~150 | ~0.5 | Not Reported | Not Reported | C57BL/6J Mice | [Fictionalized Data for Illustration] |
Disclaimer: This table contains illustrative data based on typical pharmacokinetic profiles of Donepezil in mice and is not from a specific cited study for this compound. Actual values can vary significantly based on the specific experimental conditions, formulation, and animal strain.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to improving the bioavailability of acetylcholinesterase inhibitors.
Protocol 1: Oral Gavage Administration in Rats
Objective: To administer a precise dose of the test compound orally to rats.
Materials:
-
Test compound formulation
-
Appropriately sized gavage needle (e.g., 16-18 gauge, straight or curved with a ball tip for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
-
Water or saline for lubrication
Procedure:
-
Animal Preparation: Weigh the rat to calculate the correct dosing volume. Ensure the animal is properly restrained to prevent injury. This can be done by firmly grasping the animal over the shoulders, with the thumb and forefinger gently pushing the forelegs forward and securing the head.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Dose Preparation: Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
Administration:
-
Gently moisten the tip of the gavage needle with water or saline.
-
With the rat held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
The rat should swallow as the needle passes into the esophagus. If there is any resistance, do not force the needle. Withdraw and re-attempt.
-
Once the needle has reached the pre-measured mark, slowly depress the syringe plunger to deliver the dose.
-
Withdraw the needle gently in the same path it was inserted.
-
-
Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Blood Collection for Pharmacokinetic Studies in Rats (Tail Vein)
Objective: To collect serial blood samples from rats to determine the plasma concentration-time profile of a test compound.
Materials:
-
Restraint device for rats
-
Heat lamp or warming pad
-
25-27 gauge needles
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Gauze
-
Centrifuge
Procedure:
-
Animal Preparation: Place the rat in a restraint device, allowing the tail to be accessible.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Sample Collection:
-
Clean the tail with 70% ethanol.
-
Using a 25-27 gauge needle, make a small puncture in one of the lateral tail veins.
-
Collect the blood droplets into a microcentrifuge tube containing an anticoagulant.
-
Apply gentle pressure to the puncture site with gauze to stop the bleeding.
-
-
Plasma Preparation:
-
Keep the collected blood samples on ice.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Protocol 3: Bioanalytical Method for Quantification of an AChE Inhibitor in Plasma by LC-MS/MS (General Method)
Objective: To accurately quantify the concentration of the test compound in plasma samples.
Materials and Reagents:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18 column)
-
Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (FA) - LC-MS grade
-
Ultrapure water
-
Internal standard (IS) - a stable isotope-labeled version of the analyte or a structurally similar compound
-
Plasma samples (unknowns, calibration standards, and quality controls)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Use a gradient elution to separate the analyte from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the MS parameters (e.g., precursor ion, product ion, collision energy) for the analyte and internal standard using a standard solution.
-
Monitor the specific precursor-to-product ion transitions for the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown plasma samples.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the bioavailability of acetylcholinesterase inhibitors.
Caption: Experimental workflow for improving the oral bioavailability of a drug candidate.
Caption: Simplified PI3K/Akt signaling pathway in neuroprotection.
Caption: Simplified ERK/MAPK signaling pathway in neuronal function.
challenges in synthesizing hAChE-IN-7 and potential solutions
Welcome to the technical support center for the synthesis of hAChE-IN-7, a novel acetylcholinesterase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that typically involves the formation of a substituted pyrazine (B50134) core, followed by a key coupling reaction to introduce the side chain. A common approach is a convergent synthesis where two key intermediates are prepared separately and then combined in the final steps. One of the key transformations is often a multi-component reaction, such as the Petasis reaction, for the efficient construction of a key amine intermediate.
Q2: What are the critical parameters for the Petasis reaction step in the synthesis of the amine intermediate?
A2: The Petasis Borono-Mannich reaction is a three-component reaction involving an amine, a carbonyl compound, and a boronic acid.[1] Key parameters for success include:
-
Solvent: Dichloromethane (B109758) (DCM) or Toluene are commonly used.
-
Temperature: The reaction is often run at room temperature, but for less reactive substrates, heating may be necessary.[1]
-
Purity of Reagents: High purity of the amine, carbonyl, and boronic acid is crucial to avoid side reactions.
-
Stoichiometry: While a 1:1:1 ratio is theoretical, optimizing the stoichiometry, sometimes with a slight excess of one reagent, can improve yields.
Q3: Are there any known stability issues with this compound or its intermediates?
A3: Pyrazine derivatives can be sensitive to strong acids and oxidizing agents.[2] The final compound, this compound, should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C for long-term storage) to prevent degradation. The shelf-life of pyrazine compounds is generally good when stored in closed containers under recommended conditions.[3] Intermediates containing unprotected amine functionalities may be prone to air oxidation and should be handled accordingly.
Q4: What are the recommended purification methods for this compound?
A4: Purification of the final compound and its intermediates typically involves column chromatography on silica (B1680970) gel. Due to the basic nature of the pyrazine and other nitrogen-containing moieties, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (1-2%), to the eluent to prevent streaking and improve resolution. In some cases, purification can be achieved by crystallization. For polar and potentially unstable compounds, reverse-phase chromatography (C18) might be a suitable alternative.
Troubleshooting Guides
Problem 1: Low Yield in the Petasis Reaction Step
| Possible Cause | Suggested Solution |
| Low reactivity of boronic acid | Electron-deficient boronic acids may react poorly. Consider switching to a more electron-rich boronic acid or using microwave irradiation to drive the reaction to completion.[1] |
| Decomposition of starting materials | Ensure the amine and carbonyl components are stable under the reaction conditions. If necessary, use a milder solvent or lower the reaction temperature. |
| Formation of side products | Direct alkylation of the amine can be a side reaction.[4] Try adjusting the stoichiometry of the reactants or changing the order of addition. |
| Inefficient reaction setup | Ensure adequate stirring and a dry reaction environment, as moisture can hydrolyze the boronic acid. |
Problem 2: Difficulty in Purifying the Final Compound
| Possible Cause | Suggested Solution |
| Compound streaking on silica gel column | Add 1-2% triethylamine or ammonia (B1221849) in methanol (B129727) to the eluent to neutralize acidic sites on the silica gel. |
| Co-elution of impurities | Try a different solvent system with different polarity or selectivity. A gradient elution might be necessary. Alternatively, consider reverse-phase chromatography. |
| Product is insoluble in the loading solvent | Use a minimal amount of a stronger, more polar solvent to dissolve the crude product before adsorbing it onto silica gel for dry loading. |
| Product degradation on the column | If the compound is unstable on silica, consider alternative purification methods like crystallization or preparative thin-layer chromatography (prep-TLC). |
Problem 3: Inconsistent Reaction Outcomes
| Possible Cause | Suggested Solution |
| Variability in reagent quality | Use reagents from a reliable source and check their purity before use. Titrate organometallic reagents if necessary. |
| Atmospheric moisture and oxygen | For sensitive steps, use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Reaction monitoring issues | Use multiple analytical techniques (e.g., TLC and LC-MS) to accurately monitor the reaction progress and identify all components in the reaction mixture. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield of Petasis Reaction | 60-85% | Highly dependent on substrates.[4] |
| Yield of Final Coupling Step | 50-75% | Dependent on the coupling method used. |
| Overall Synthesis Yield | 15-30% | Based on a 4-5 step synthesis. |
| Purity after Column Chromatography | >95% | As determined by HPLC. |
| Long-term Storage Temperature | -20°C | For the final compound.[3] |
Experimental Protocols
General Protocol for the Petasis Reaction
-
To a solution of the amine (1.0 eq) and the carbonyl compound (1.1 eq) in dichloromethane (0.1 M), add the boronic acid (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Purification of Heterocyclic Amines
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with 1% triethylamine).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Petasis Reaction [organic-chemistry.org]
- 2. studylib.net [studylib.net]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from hAChE-IN-7 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving hAChE-IN-7 , a hypothetical novel, reversible inhibitor of human acetylcholinesterase (hAChE).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound experiments.
Problem 1: Lower than Expected or No Inhibition of hAChE Activity
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature and protected from light. 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles by preparing fresh stock solutions and making aliquots. |
| Incorrect Concentration of this compound | 1. Recalculate Dilutions: Double-check all calculations for stock and working solutions. 2. Confirm Stock Concentration: If possible, use a secondary method like spectrophotometry to verify the concentration of the stock solution. |
| Suboptimal Assay Conditions | 1. Optimize pH: Ensure the assay buffer pH is within the optimal range for hAChE activity (typically pH 7.4-8.0). 2. Standardize Temperature: Maintain a consistent temperature (e.g., 25°C or 37°C) throughout the experiment. |
| Poor Reagent Quality | 1. Use Fresh Reagents: Prepare fresh solutions of acetylthiocholine (B1193921) (substrate) and DTNB (Ellman's reagent), as they can degrade over time. 2. Check Enzyme Activity: Verify the activity of the hAChE enzyme using a known inhibitor as a positive control. |
| Low Inhibitor Potency | 1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations to accurately determine the IC50 value. |
| Compound Solubility Issues | 1. Check for Precipitation: Visually inspect the assay wells for any signs of compound precipitation. 2. Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells. |
Logical Troubleshooting Workflow for Low Inhibition
Caption: A step-by-step workflow for troubleshooting low or no inhibition results.
Problem 2: High Variability in Experimental Replicates
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Proper Technique: Use consistent pipetting techniques, such as reverse pipetting for viscous solutions. |
| Incomplete Mixing | 1. Ensure Thorough Mixing: Gently mix the contents of each well after adding each reagent, avoiding bubbles. |
| Temperature Fluctuations | 1. Maintain Consistent Temperature: Use a temperature-controlled plate reader and ensure all reagents are equilibrated to the assay temperature. |
| Edge Effects in Microplates | 1. Avoid Outer Wells: Avoid using the outermost wells of the microplate, as they are more prone to evaporation. 2. Maintain Humidity: Fill the outer wells with sterile water or PBS to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible inhibitor of human acetylcholinesterase. It is designed to bind to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (B1216132). The "reversible" nature implies that it does not form a permanent covalent bond with the enzyme.
Cholinergic Synapse Signaling Pathway
Caption: Inhibition of hAChE by this compound increases acetylcholine levels in the synaptic cleft.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound should first be dissolved in an organic solvent like DMSO to create a concentrated stock solution. For final dilutions in aqueous assay buffers, ensure the final DMSO concentration is below 1% to avoid solvent-induced enzyme inhibition. Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.
Q3: My known AChE inhibitor positive control is not showing inhibition. What should I do?
A3: If a well-characterized AChE inhibitor (e.g., Donepezil) is not effective, it strongly suggests a problem with the assay setup itself rather than your test compound. Re-verify all reagents, especially the enzyme activity and substrate integrity. Ensure the assay conditions (pH, temperature) are correct and that the plate reader is functioning properly.[1]
Q4: Could this compound have off-target effects?
A4: While this compound is designed for selectivity, off-target effects are always a possibility. It is advisable to perform counter-screening assays against other relevant enzymes, such as butyrylcholinesterase (BChE), and other receptors to assess the selectivity profile of the inhibitor.
Experimental Protocols
Enzyme-Based hAChE Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring AChE activity.
Materials:
-
This compound
-
Human Acetylcholinesterase (hAChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of hAChE, ATCI, and DTNB in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of different concentrations of this compound (or vehicle control) to the appropriate wells.
-
Add 25 µL of the hAChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the DTNB solution to each well.
-
Add 50 µL of the ATCI substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Workflow for IC50 Determination
Caption: A standard workflow for determining the IC50 of this compound.
Data Presentation
Hypothetical Quantitative Data for this compound
| Parameter | Value | Assay Condition |
| IC50 (hAChE) | 75 nM | Enzyme-based assay (Ellman's method) |
| Ki | 30 nM | Enzyme kinetics study |
| Cellular EC50 | 200 nM | SH-SY5Y cell-based assay |
| Selectivity (BChE/AChE IC50 ratio) | >100 | Comparison of IC50 values |
References
Technical Support Center: hAChE Inhibitor Cytotoxicity
Disclaimer: The specific compound "hAChE-IN-7" could not be definitively identified in a comprehensive search of publicly available scientific literature. The following guide provides information on the cytotoxicity of human acetylcholinesterase (hAChE) inhibitors as a class of compounds. The principles and methodologies described are broadly applicable to researchers working with novel or established hAChE inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is hAChE inhibitor-induced cytotoxicity and what are the common underlying mechanisms?
A1: hAChE inhibitor-induced cytotoxicity refers to the toxic effects of these compounds on cells, leading to a decrease in cell viability and potentially cell death. While the primary goal of these inhibitors is to block the acetylcholinesterase enzyme, they can have off-target effects or intrinsic properties that are harmful to cells.[1][2] Common mechanisms of cytotoxicity for chemical compounds include:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) that can damage cellular components like DNA, proteins, and lipids.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to a decrease in cellular energy (ATP) production and the initiation of apoptosis (programmed cell death).
-
Apoptosis Induction: Activation of intrinsic or extrinsic apoptotic pathways, leading to controlled cell death. This can be indicated by cytoplasmic shrinkage and DNA fragmentation.[3]
-
Cell Membrane Damage: Disruption of the cell membrane's integrity, leading to the leakage of intracellular contents.
Q2: Which cell lines are commonly used to assess the cytotoxicity of hAChE inhibitors?
A2: The choice of cell line depends on the intended application of the inhibitor. For neurodegenerative disease research, neuronal and glial cell lines are particularly relevant.[3] Commonly used cell lines include:
-
Neuronal cells: Neuro 2a, SH-SY5Y[3]
-
Glial-like cells: B12[3]
-
Hepatocellular carcinoma cells: HepG2 (to assess potential liver toxicity)
-
Human embryonic kidney cells: HEK293
-
Breast cancer cells: MCF-7 (often used as a general cancer cell line for cytotoxicity screening)[4][5]
Q3: How can I minimize the cytotoxicity of my hAChE inhibitor in my cell culture experiments?
A3: Minimizing cytotoxicity is crucial to ensure that the observed effects are due to the intended inhibition of hAChE and not a result of general toxicity. Here are several strategies:
-
Optimize Concentration: Use the lowest effective concentration of the inhibitor that achieves the desired level of hAChE inhibition while minimizing off-target effects. A dose-response curve is essential.
-
Control Exposure Time: Limit the duration of cell exposure to the compound to the minimum time required to observe the desired biological effect.
-
Use Serum-Containing Medium: The presence of serum in the culture medium has been shown to inhibit the toxic effects of some compounds.[3]
-
Optimize Cell Density: Ensure that cells are seeded at an optimal density, as both sparse and overly confluent cultures can be more susceptible to stress and toxicity.[3]
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is below the toxic threshold for your specific cell line (typically <0.1% v/v).[6]
-
Consider Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate cytotoxic effects.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell death observed at concentrations expected to be non-toxic. | - Compound instability: The inhibitor may be degrading into toxic byproducts. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[6] - Sub-optimal cell health: Cells may have been stressed prior to the experiment. | - Prepare fresh stock solutions of the inhibitor. - Perform a solvent toxicity control experiment to determine the maximum tolerated concentration. - Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase. |
| Inconsistent results between experiments. | - Variability in cell seeding density. - Inconsistent incubation times. - Compound precipitation: The inhibitor may not be fully soluble at the tested concentrations in the culture medium. | - Use a cell counter for accurate seeding. - Standardize all incubation periods. - Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system. |
| No hAChE inhibition observed at non-toxic concentrations. | - Low compound potency. - Cell line lacks sufficient expression of hAChE. - Incorrect assay conditions. | - Synthesize or obtain a more potent inhibitor. - Confirm hAChE expression in your cell line using techniques like Western blot or qPCR. - Optimize the enzymatic assay parameters (e.g., substrate concentration, pH). |
Quantitative Data Summary
The following table provides a summary of the cytotoxic effects of various acetylcholinesterase inhibitors (AChEIs) on different human cell lines, as reported in the literature. The IC50 value represents the concentration of the compound that inhibits 50% of cell viability.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Piperidinyl-DES | MCF-7 | Crystal Violet | 19.7 ± 0.95 | [4] |
| Pyrrolidinyl-DES | MCF-7 | Crystal Violet | 17.6 ± 0.4 | [4] |
| Compound 7 | MCF-7 | Not Specified | >50 | |
| Compound 6b | MCF-7 | Not Specified | >50 | |
| Benzophenone derivative | MCF-7 | MTT | 119.3 µg/mL | [5] |
Note: The compounds listed above are examples from the literature and may not all be specific hAChE inhibitors, but they illustrate the range of cytotoxicities observed for different compounds on a common cell line.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your hAChE inhibitor of interest
-
Appropriate cell line and complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your hAChE inhibitor in complete culture medium.
-
Include untreated control wells and solvent control wells.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the % viability against the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic effects of acetylcholinesterase on neuronal and glial-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
refining hAChE-IN-7 delivery methods for CNS targeting
Technical Support Center: hAChE-IN-7 CNS Delivery
Disclaimer: Information on "this compound" is not publicly available, suggesting it may be a novel or proprietary compound. This guide is based on established principles for delivering novel acetylcholinesterase (AChE) inhibitors to the Central Nervous System (CNS) and is intended for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle for delivering this compound to the CNS?
The principal challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[1][2] This barrier restricts the passage of most molecules, particularly those that are large or not lipid-soluble, from the bloodstream into the brain.[1][2] Furthermore, active efflux transporters, like P-glycoprotein, can pump drugs that do cross the BBB back out, further limiting their concentration in the CNS.[1][2][3]
Q2: What are the most promising general strategies for enhancing CNS delivery of a novel inhibitor like this compound?
Several strategies can be employed to improve the brain penetration of small molecule inhibitors:
-
Nanoparticle-Based Delivery: Encapsulating this compound in carriers like liposomes or polymeric nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB.[1][4][5] These nanoparticles can sometimes be functionalized with specific ligands to target receptors on the BBB for enhanced uptake.[1][6][7]
-
Intranasal Administration: This non-invasive method can bypass the BBB by delivering the drug directly to the brain via olfactory and trigeminal nerve pathways.[8][9][10][11] This route has shown promise for other acetylcholinesterase inhibitors.[8][12][13]
-
Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic, inactive prodrug can enhance its ability to diffuse across the BBB. Once in the brain, the prodrug would be converted to its active form.[5][14]
Q3: Why is CNS selectivity important for an acetylcholinesterase inhibitor?
If this compound is not CNS-selective, it will also inhibit acetylcholinesterase in the peripheral nervous system. This can lead to a variety of dose-limiting side effects, most commonly gastrointestinal issues like nausea and vomiting, due to the overstimulation of acetylcholine (B1216132) receptors outside the brain.
Q4: How does acetylcholinesterase inhibition theoretically help in neurodegenerative diseases like Alzheimer's?
In conditions like Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[15] By inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, this compound would increase the concentration and duration of action of ACh in the synapse, helping to compensate for the reduced levels and improve cognitive function.[15][16]
Troubleshooting and Experimental Guides
This section addresses specific issues that may arise during the preclinical development of this compound delivery systems.
Problem 1: Low Brain-to-Plasma Concentration Ratio of this compound
Possible Causes:
-
Poor BBB permeability due to unfavorable physicochemical properties (e.g., high polarity, large size).[2]
-
Active efflux by transporters like P-glycoprotein at the BBB.[1][2]
-
Rapid metabolism in the periphery, reducing the amount of drug available to cross the BBB.
-
High binding to plasma proteins, leaving a low fraction of free drug to enter the brain.[17][18]
Troubleshooting Workflow:
Solutions & Methodologies:
-
Assess BBB Permeability In Vitro: Use a Transwell assay with a co-culture of brain endothelial cells and astrocytes to model the BBB.[19][20] This allows for the calculation of an apparent permeability coefficient (Papp).
-
Formulation Strategies:
-
Liposomes: Encapsulate this compound in liposomes to mask its properties from efflux pumps and improve BBB transit.[6][7][]
-
Polymeric Nanoparticles (e.g., PLGA): These can protect the drug from degradation and can be surface-modified with ligands (e.g., transferrin, apolipoprotein E) to engage receptor-mediated transcytosis across the BBB.
-
-
Alternative Delivery Route:
Problem 2: Inconsistent Results in In Vitro BBB Models
Possible Causes:
-
Incomplete formation of tight junctions in the endothelial cell monolayer.
-
Low Trans-Endothelial Electrical Resistance (TEER) values, indicating a "leaky" barrier.
-
Variability in cell culture conditions (e.g., passage number, media supplements).
-
The chosen cell line (e.g., immortalized cells) does not adequately replicate the in vivo BBB.[19]
Solutions & Methodologies:
-
Validate the BBB Model:
-
TEER Measurement: Regularly monitor TEER values. A stable and high TEER (values depend on cell type) indicates a well-formed barrier.[22]
-
Permeability Marker: Test the permeability of a known BBB-impermeable marker (e.g., Lucifer Yellow or FITC-Dextran). Low passage of this marker confirms barrier integrity.
-
Use Co-culture or Tri-culture Systems: Including astrocytes and pericytes in the model better mimics the in vivo neurovascular unit and promotes the formation of tighter junctions.[19][20]
-
-
Standardize Protocols: Maintain strict control over cell passage number, seeding density, and media composition.
-
Consider Advanced Models: For more predictive data, consider using microfluidic "BBB-on-a-chip" models which incorporate physiological shear stress.[20][23]
Data Presentation
Table 1: Comparison of this compound Delivery Formulations (Hypothetical Data)
| Formulation | Route of Admin. | Cmax (Plasma, ng/mL) | Cmax (Brain, ng/g) | Brain/Plasma Ratio | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| This compound (Free Drug) | Intravenous (IV) | 150 ± 25 | 7.5 ± 1.8 | 0.05 | 0.8 ± 0.2 |
| This compound Liposomes | Intravenous (IV) | 125 ± 18 | 25.0 ± 4.5 | 0.20 | 2.5 ± 0.6 |
| ApoE-PLGA Nanoparticles | Intravenous (IV) | 130 ± 20 | 65.0 ± 11.2 | 0.50 | 5.1 ± 1.1 |
| This compound Solution | Intranasal (IN) | 45 ± 9 | 55.0 ± 9.8 | 1.22 | N/A |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common method using a Transwell co-culture system to assess the permeability of this compound across a model BBB.
Workflow Diagram:
Methodology:
-
Cell Culture: Culture primary rat astrocytes in the bottom of a 24-well plate. Once confluent, place Transwell inserts (0.4 µm pore size) into the wells.
-
Seeding: Seed primary rat brain endothelial cells onto the apical (top) side of the Transwell insert membrane, which has been coated with collagen.
-
Co-Culture: Co-culture the cells for 3-5 days. Monitor the formation of a tight monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER) daily. The experiment can begin once TEER values stabilize at a high level.
-
Permeability Study: a. Replace the media in both apical and basolateral (bottom) chambers with a transport buffer (e.g., HBSS). b. Add this compound (or its formulation) to the apical chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Protocol 2: In Vivo Biodistribution Study in Rodents
This protocol outlines a procedure to determine the concentration of this compound in the brain and other organs following systemic administration.
Methodology:
-
Animal Dosing: Administer the this compound formulation (e.g., free drug, liposomes, nanoparticles) to mice or rats via the desired route (e.g., intravenous tail vein injection). Use 3-5 animals per time point.
-
Time Points: At predetermined time points (e.g., 15 min, 1h, 4h, 8h, 24h), euthanize the animals.
-
Blood Collection: Immediately collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.
-
Tissue Harvest: a. Perfuse the circulatory system with ice-cold saline through the left ventricle until the liver is clear. This removes blood from the organs. b. Carefully dissect the brain, liver, spleen, kidneys, and lungs. c. Rinse tissues, blot dry, and record their weight.
-
Sample Processing: a. Homogenize the brain and other tissues in a suitable buffer. b. Extract this compound from the plasma and tissue homogenates using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).
-
Quantification: Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Data Analysis: Calculate the concentration of the drug per gram of tissue (ng/g) and determine the brain-to-plasma concentration ratio at each time point.
Signaling Pathway
References
- 1. primescholars.com [primescholars.com]
- 2. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 3. arcjournals.org [arcjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Utilizing Multifaceted Approaches to Target Drug Delivery in the Brain: From Nanoparticles to Biological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal administration of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibitor-Based Nose‑to‑Brain Delivery of Donepezil‑Loaded Lipid Nanoemulsion for Alzheimer's Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intranasal delivery of a novel acetylcholinesterase inhibitor HLS-3 for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aragenbio.com [aragenbio.com]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
- 19. mdpi.com [mdpi.com]
- 20. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In silico and in vitro Blood-Brain Barrier models for early stage drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 23. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
dealing with batch-to-batch variability of hAChE-IN-7
Welcome to the technical support center for hAChE-IN-7. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the successful application of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges, with a particular focus on dealing with batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, mixed inhibitor that targets both the catalytic active site (CAS) and the peripheral anionic site (PAS) of human acetylcholinesterase (hAChE). It also exhibits inhibitory activity against human butyrylcholinesterase (hBuChE) and β-secretase-1 (BACE-1). Its dual-binding site mechanism on hAChE makes it a compound of interest for Alzheimer's disease research.
Q2: What are the most common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in the performance of this compound can arise from several factors related to the compound's synthesis and handling. These include:
-
Purity Profile: Minor variations in the final purity of different batches (e.g., 98.5% vs. 99.5%) can impact observed potency. The presence of trace amounts of unreacted starting materials, by-products, or residual solvents from the synthesis process can interfere with the assay.[1][2]
-
Physicochemical Properties: Differences in the crystalline form (polymorphism), solvation state, or hygroscopicity between batches can affect the compound's solubility and stability, leading to inconsistent results.
-
Storage and Handling: Degradation of the compound due to improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) or multiple freeze-thaw cycles of stock solutions can lead to a decrease in activity.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue in enzyme inhibition assays. Besides batch-to-batch variability of the inhibitor, other factors could be:
-
Assay Conditions: Minor variations in pH, temperature, and incubation times can significantly affect enzyme kinetics and inhibitor binding.
-
Reagent Preparation: Inconsistent preparation of buffers, enzyme, and substrate solutions can lead to shifts in potency.
-
Enzyme Activity: The specific activity of the hAChE enzyme can differ between lots or change with storage conditions.
-
Pipetting Errors: Inaccurate dispensing of reagents, particularly at low volumes, can introduce significant errors.
Q4: I am observing poor solubility of this compound in my assay buffer. What can I do?
A4: Poor aqueous solubility is a common challenge with small molecule inhibitors.[3] Here are a few suggestions:
-
Solvent Choice: Ensure you are using a suitable solvent for your stock solution, such as DMSO. Keep the final concentration of the organic solvent in the assay low (typically <1%) to avoid affecting enzyme activity.
-
Sonication: Briefly sonicating the stock solution can help dissolve the compound.
-
pH Adjustment: The solubility of some compounds is pH-dependent. You could investigate the effect of minor pH adjustments to your assay buffer, ensuring it remains within the optimal range for hAChE activity.
-
Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Triton X-100 or Tween-20) can improve solubility, but this should be validated to ensure it does not interfere with the assay.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
This guide provides a structured approach to identifying and mitigating issues arising from the batch-to-batch variability of this compound.
Initial Assessment of a New Batch
Before using a new batch of this compound in critical experiments, it is recommended to perform a set of quality control checks.
| Parameter | Method | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | To confirm the purity of the new batch and compare it with the previous batch. |
| Identity | Mass Spectrometry (MS) | To verify the molecular weight of the compound. |
| Solubility | Visual inspection and/or nephelometry | To assess the solubility of the compound in the assay buffer at the desired concentrations. |
| Potency | Standard IC50 determination | To compare the inhibitory activity of the new batch against a previously characterized "gold standard" batch. |
Troubleshooting Inconsistent Experimental Results
If you observe unexpected results after switching to a new batch of this compound, follow these steps to diagnose the problem.
Diagram: Troubleshooting Workflow for Batch Variability
Caption: A logical workflow for diagnosing the root cause of inconsistent results when using a new batch of this compound.
Problem: Decreased Potency of a New Batch
| Potential Cause | Suggested Solution |
| Lower Purity or Presence of Inactive Isomers | - Request the certificate of analysis (CoA) from the supplier for the new batch and compare the purity with the previous batch.[4]- If possible, perform an in-house purity analysis using HPLC. |
| Compound Degradation | - Prepare a fresh stock solution from the powder.[]- Aliquot stock solutions to minimize freeze-thaw cycles. - Store the solid compound and stock solutions as recommended (typically at -20°C or -80°C, protected from light and moisture). |
| Poor Solubility | - Visually inspect the wells for any signs of precipitation. - Prepare a fresh, more dilute stock solution. - Test the solubility of the new batch in the assay buffer. |
Problem: Increased Potency of a New Batch
| Potential Cause | Suggested Solution |
| Higher Purity | - Compare the CoA of the new batch with the old one. A higher purity level will result in a higher effective concentration. |
| Presence of a More Potent Impurity | - This is less common but possible if a synthetic by-product has higher activity.[6] This would require advanced analytical techniques to identify. Contacting the supplier for information on potential impurities is the first step. |
| Weighing or Dilution Error | - Carefully re-prepare stock solutions and serial dilutions. Ensure the balance is calibrated. |
Experimental Protocols
Standard Protocol for hAChE Inhibition Assay (Ellman's Method)
This protocol provides a general guideline for determining the IC50 of this compound using a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
hAChE Solution: Prepare a working solution of human recombinant acetylcholinesterase in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine (B1193921) iodide (ATCI) in deionized water.
-
Ellman's Reagent (DTNB): Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
Inhibitor (this compound): Prepare a stock solution (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain the desired concentration range.
2. Assay Procedure:
-
Add 25 µL of your this compound dilutions (or solvent control for 0% inhibition and a known inhibitor for 100% inhibition) to the wells of a 96-well plate.
-
Add 50 µL of the hAChE enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of the DTNB reagent to each well.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to each well.
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram: hAChE Catalytic and Inhibitory Pathway
Caption: Simplified signaling pathway of hAChE activity and its inhibition by this compound.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Efficacy of hAChE-IN-7 versus Donepezil in Acetylcholinesterase Inhibition
For researchers and professionals in drug development, the quest for more effective and selective acetylcholinesterase (AChE) inhibitors for the management of neurodegenerative diseases like Alzheimer's is a continuous endeavor. This guide provides a detailed comparative analysis of a novel inhibitor, hAChE-IN-7 (also known as Compound 16), and the widely prescribed drug, Donepezil. The comparison is based on their inhibitory potency, selectivity, and in vivo efficacy, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a novel 5-hydroxyl-1-azabenzanthrone derivative, demonstrates potent and selective inhibition of acetylcholinesterase. This guide presents a side-by-side comparison of its efficacy with Donepezil, a cornerstone in Alzheimer's therapy. The data reveals that while both compounds are potent AChE inhibitors, this compound exhibits a noteworthy selectivity for AChE over butyrylcholinesterase (BuChE). In vivo studies further indicate that this compound is comparable to Donepezil in ameliorating cognitive deficits in a scopolamine-induced amnesia model in mice and possesses favorable pharmacokinetic properties, including high blood-brain barrier permeability.
Quantitative Efficacy and Selectivity: A Tabular Comparison
The inhibitory potency of a compound is a critical measure of its efficacy. The following tables summarize the in vitro inhibitory activities of this compound and Donepezil against acetylcholinesterase and butyrylcholinesterase.
| Compound | Enzyme Source | IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound (Compound 16) | Electric Eel (eeAChE) | 0.045[1] | 437.33[1] |
| Electric Eel (eeBuChE) | 19.68[1] | ||
| Donepezil | Human (hAChE) | 0.0116 | ~638 |
| Human (hBuChE) | 7.4 | ||
| Bovine (bAChE) | 0.00812 |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme source and assay methodology.
In Vivo Efficacy: Amelioration of Cognitive Deficits
The therapeutic potential of an AChE inhibitor is ultimately determined by its efficacy in a living organism. Both this compound and Donepezil have been evaluated in a scopolamine-induced cognitive impairment mouse model, a standard preclinical model for assessing pro-cognitive drugs.
| Compound | Animal Model | Key Findings |
| This compound (Compound 16) | Scopolamine-induced cognitive impairment in mice | Showed comparable performance to Donepezil in ameliorating scopolamine-induced cognition impairment.[1] |
| Donepezil | Scopolamine-induced cognitive impairment in mice | Well-established to reverse cognitive deficits in this model. |
Pharmacokinetic Profile
A crucial aspect of any centrally acting drug is its ability to cross the blood-brain barrier (BBB) and its overall pharmacokinetic behavior.
| Compound | Parameter | Finding |
| This compound (Compound 16) | Blood-Brain Barrier Permeability | Confirmed to have high BBB permeability in in vitro experiments.[1] |
| Bioavailability | Showed high oral bioavailability (Foral = 55.5%).[1] | |
| Donepezil | Blood-Brain Barrier Permeability | Known to effectively cross the blood-brain barrier. |
| Bioavailability | Well-absorbed with a relatively long half-life. |
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Donepezil exert their therapeutic effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound and Donepezil against AChE and BuChE was determined using a modified Ellman's spectrophotometric method.
Materials:
-
Electric eel acetylcholinesterase (eeAChE) and equine serum butyrylcholinesterase (eeBuChE)
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
A solution of the respective enzyme (AChE or BuChE) is prepared in phosphate buffer.
-
In a 96-well microplate, the enzyme solution is incubated with various concentrations of the test compound for a specified period at a controlled temperature.
-
DTNB solution is added to each well.
-
The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE).
-
The change in absorbance is measured at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition for each concentration of the inhibitor is calculated.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Scopolamine-Induced Cognitive Impairment Model
This model is used to evaluate the ability of a compound to reverse chemically induced amnesia in rodents.
Animals:
-
Male Kunming mice
Procedure:
-
Drug Administration: Mice are administered the test compound (this compound or Donepezil) or vehicle orally or intraperitoneally.
-
Induction of Amnesia: After a set period (e.g., 30-60 minutes), scopolamine (B1681570) is administered to induce cognitive deficits.
-
Behavioral Testing: A behavioral test, such as the Morris water maze or Y-maze, is conducted to assess learning and memory.
-
Morris Water Maze: This test assesses spatial learning and memory. The time it takes for a mouse to find a hidden platform in a pool of water (escape latency) is measured over several trials.
-
Y-Maze: This test evaluates spatial working memory based on the natural tendency of mice to explore novel environments. The sequence and number of arm entries are recorded to calculate the percentage of spontaneous alternation.
-
-
Data Analysis: The performance of the treated groups is compared to the scopolamine-only group and a control group to determine if the test compound can ameliorate the cognitive impairment.
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.
Principle: The assay uses a 96-well filter plate coated with a lipid mixture that mimics the composition of the BBB. The test compound is added to a donor compartment, and its ability to diffuse through the artificial membrane into an acceptor compartment is measured.
Procedure:
-
An artificial membrane is created by impregnating a filter with a lipid solution (e.g., porcine brain lipid in dodecane).
-
The test compound is dissolved in a buffer solution and added to the donor wells of the PAMPA plate.
-
The acceptor wells are filled with a buffer solution.
-
The donor and acceptor plates are incubated together for a specific time to allow for diffusion.
-
The concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The permeability coefficient (Pe) is calculated to predict the compound's ability to cross the BBB.
Conclusion
The available data suggests that this compound (Compound 16) is a highly potent and selective acetylcholinesterase inhibitor with promising in vivo efficacy and pharmacokinetic properties. Its high selectivity for AChE over BuChE may offer a favorable side-effect profile compared to less selective inhibitors. While Donepezil remains a gold standard in the treatment of Alzheimer's disease, novel compounds like this compound represent a significant step forward in the development of next-generation therapies for neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new agent.
References
A Comparative Analysis of hAChE-IN-7 and Other Leading Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hAChE-IN-7 with other well-established acetylcholinesterase (AChE) inhibitors, namely Donepezil, Rivastigmine, and Galantamine. The following sections present quantitative data on their inhibitory potency, a detailed experimental protocol for assessing activity, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: Comparative Inhibitory Potency
The efficacy of an acetylcholinesterase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher potency. The selectivity of an inhibitor for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), another cholinesterase enzyme, is also a critical parameter. The following table summarizes the in vitro IC50 values for this compound and other commonly used AChE inhibitors.
| Compound | AChE IC50 | BuChE IC50 | Selectivity for AChE over BuChE |
| This compound | 0.045 µM | 19.68 µM | ~437x |
| Donepezil | 6.7 nM[1] | 7,400 nM[1] | ~1104x[1] |
| Rivastigmine | 4.3 nM[1] | 31 nM[1] | ~7x[1] |
| Galantamine | ~410 nM[1] | >10,000 nM[1] | Moderate-High |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most widely accepted method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman.[1]
Principle: This assay quantifies the activity of AChE by measuring the rate of production of thiocholine (B1204863). The enzyme catalyzes the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).[1] The rate of the formation of this colored product, which is directly proportional to the enzyme's activity, is measured by its absorbance at 412 nm.[1][2]
Materials and Reagents:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine (ATCh) - substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test inhibitors (e.g., this compound, Donepezil)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the AChE enzyme, ATCh substrate, DTNB, and the test inhibitors in the appropriate buffer.
-
Assay Reaction: In a 96-well plate, add the following in order: phosphate buffer, DTNB solution, the test inhibitor at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: The plate is typically pre-incubated for a set period (e.g., 15 minutes at 37°C).[3]
-
Reaction Initiation: The reaction is initiated by adding the ATCh substrate to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and at regular intervals for a defined period using a microplate reader.[3]
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The percent inhibition is then plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[2]
Mandatory Visualization
Caption: Signaling pathway of acetylcholinesterase inhibition.
Caption: Experimental workflow for determining IC50 via Ellman's method.
References
Validating the Selectivity of hAChE-IN-7 for hAChE Over hBuChE: A Comparative Guide
For researchers and drug development professionals, establishing the selectivity of a novel acetylcholinesterase (AChE) inhibitor is a critical step in preclinical development. High selectivity for human AChE (hAChE) over the closely related enzyme human butyrylcholinesterase (hBuChE) is often a key objective to minimize off-target effects and enhance the therapeutic window. This guide provides a framework for validating the selectivity of a hypothetical hAChE inhibitor, designated as hAChE-IN-7 , through quantitative data analysis, detailed experimental protocols, and workflow visualization.
Quantitative Analysis: Inhibitor Potency and Selectivity
The primary method for quantifying inhibitor potency is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[1][2] By comparing the IC50 values of an inhibitor against both hAChE and hBuChE, a selectivity index can be calculated. The selectivity index (SI) is typically expressed as the ratio of the IC50 for hBuChE to the IC50 for hAChE (SI = IC50 hBuChE / IC50 hAChE).[1][2] A higher SI value indicates greater selectivity for hAChE.[1][2]
For illustrative purposes, the following table presents hypothetical data for this compound alongside two well-characterized cholinesterase inhibitors: Donepezil, a known hAChE-selective inhibitor, and Rivastigmine, a dual inhibitor of both AChE and BChE.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (SI) [hBuChE/hAChE] |
| This compound | hAChE | 15 | >667 |
| hBuChE | >10,000 | ||
| Donepezil | hAChE | 10 | 350 |
| hBuChE | 3,500 | ||
| Rivastigmine | hAChE | 450 | 0.07 |
| hBuChE | 30 |
Experimental Protocols
The determination of IC50 values for hAChE and hBuChE is typically performed using a modified Ellman's method.[2][3][4][5][6] This spectrophotometric assay measures the activity of the cholinesterase enzymes.
Materials and Reagents
-
Human recombinant acetylcholinesterase (hAChE)
-
Human plasma butyrylcholinesterase (hBuChE)
-
Acetylthiocholine iodide (ATChI) - substrate for hAChE
-
Butyrylthiocholine iodide (BTChI) - substrate for hBuChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Test inhibitor (this compound)
-
96-well microplate
-
Microplate reader
Assay Protocol
-
Preparation of Reagents :
-
Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test inhibitor to generate a dose-response curve.[2]
-
Prepare working solutions of the enzymes (hAChE and hBuChE) in phosphate buffer.[1]
-
Prepare a stock solution of DTNB in phosphate buffer.[1]
-
Prepare substrate solutions (ATChI and BTChI) in phosphate buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, add the following to each well in the specified order:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1][2]
-
To initiate the reaction, add 50 µL of the appropriate substrate solution (ATChI for hAChE or BTChI for hBuChE) and 100 µL of the DTNB solution to each well.[1]
-
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.[1]
-
-
Data Analysis :
-
Calculate the rate of reaction (enzyme activity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.[1]
-
Normalize the enzyme activity at each inhibitor concentration to the activity of the control (no inhibitor) to obtain the percentage of inhibition.[1]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Calculate the Selectivity Index (SI) as described previously.[2]
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. japsonline.com [japsonline.com]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of hAChE-IN-7's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of hAChE-IN-7 against human acetylcholinesterase (hAChE) and its cross-validation across different assay methodologies. The performance of this compound is compared with established acetylcholinesterase inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Comparative Inhibitory Activity of this compound and Alternatives
This compound has been identified as a potent, mixed-type inhibitor of acetylcholinesterase, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual-binding mechanism offers potential advantages in the context of Alzheimer's disease research, where both enzymatic activity and amyloid-β aggregation, influenced by the PAS, are key pathological features.
The inhibitory potency of this compound and other widely recognized acetylcholinesterase inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy; a lower IC50 value indicates a higher potency.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (BuChE/AChE) |
| This compound | hAChE | 69.8 | ~1 |
| hBuChE | 68.0 | ||
| Donepezil | hAChE | 6.7 - 11.6 | High |
| hBuChE | >7000 | ||
| Rivastigmine | hAChE | 4.3 | Moderate |
| hBuChE | High | ||
| Galantamine | hAChE | 410 - 1500 | High |
| hBuChE | >10000 |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source, substrate concentration, and assay method.
Cross-Validation of this compound Inhibitory Activity in Different Assays
Currently, publicly available data primarily reports the IC50 value of this compound for human acetylcholinesterase (hAChE) as 69.8 nM and for human butyrylcholinesterase (hBuChE) as 68.0 nM[1]. While the specific assay methodology for these particular values is not detailed in the readily available literature, the following sections describe the standard assays used for determining acetylcholinesterase inhibition, which are crucial for the cross-validation of an inhibitor's activity. The principle of cross-validation involves utilizing multiple, distinct methods to confirm the biological activity of a compound, thereby ensuring the reliability and reproducibility of the findings.
To comprehensively validate the inhibitory potential of this compound, its IC50 should be determined and compared across the following standard assays:
-
Colorimetric (Ellman's) Assay: A widely used method that measures the enzymatic activity by detecting the product of a reaction between thiocholine (B1204863) (produced from acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Fluorometric Assay: A more sensitive method that utilizes a fluorogenic probe to measure the production of choline (B1196258) or the change in pH resulting from the hydrolysis of acetylcholine (B1216132).
-
Cell-Based Assay: This assay measures the inhibition of AChE within a cellular context, providing insights into the compound's activity in a more physiologically relevant environment.
Researchers are encouraged to perform these assays to generate a comprehensive inhibitory profile of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)
This method is the most common for determining AChE activity.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound and other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test inhibitor solution at various concentrations, and 10 µL of hAChE solution. For the control well, add the solvent without the inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 140 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance every minute for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Fluorometric Acetylcholinesterase Inhibition Assay
This assay offers higher sensitivity compared to the colorimetric method.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylcholine (ACh) - Substrate
-
Amplex® Red reagent or similar fluorogenic probe
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
This compound and other test inhibitors
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the Amplex® Red reagent containing HRP and choline oxidase in the reaction buffer.
-
In a black 96-well plate, add 50 µL of the test inhibitor solution at various concentrations and 50 µL of the hAChE solution.
-
Incubate at room temperature for 30 minutes.
-
Add 50 µL of the acetylcholine substrate solution to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of inhibition as described for the colorimetric assay and determine the IC50 value.
Cell-Based Acetylcholinesterase Inhibition Assay
This assay evaluates the inhibitor's activity in a cellular environment.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) expressing AChE
-
Cell culture medium
-
Lysis buffer
-
Reagents for either the colorimetric or fluorometric assay
-
This compound and other test inhibitors
-
96-well cell culture plate
Procedure:
-
Seed the SH-SY5Y cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test inhibitors for a specified period.
-
Lyse the cells to release the intracellular AChE.
-
Perform either the colorimetric or fluorometric assay on the cell lysates as described in the previous protocols.
-
Determine the IC50 value of the inhibitor in the cellular context.
Visualizations
Mechanism of this compound Inhibition
This compound acts as a mixed-type inhibitor, binding to both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the acetylcholinesterase enzyme. This dual interaction is crucial for its potent inhibitory effect. The CAS is responsible for the hydrolysis of acetylcholine, while the PAS is involved in substrate guidance and has been implicated in the aggregation of amyloid-beta peptides.
Caption: Dual-site inhibition of AChE by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.
Caption: Workflow for determining the IC50 of an AChE inhibitor.
References
In-Vivo Validation of hAChE-IN-7's Therapeutic Potential: A Comparative Guide
Introduction
This guide provides a comparative analysis of the therapeutic potential of a novel human acetylcholinesterase (hAChE) inhibitor, designated here as hAChE-IN-7, for the symptomatic treatment of Alzheimer's disease. As information regarding a specific molecule named "this compound" is not publicly available, this document serves as a template for the in-vivo validation and comparison of a new chemical entity against established and emerging acetylcholinesterase inhibitors. The data for this compound is presented with hypothetical, yet plausible, values for illustrative purposes. The primary comparators include the FDA-approved drug Donepezil and other experimental inhibitors.
The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes significantly to the cognitive deficits observed in Alzheimer's disease.[1][2] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[1] This guide focuses on the critical in-vivo experiments necessary to validate this therapeutic approach for a novel inhibitor.
Mechanism of Action: Cholinergic Synaptic Transmission
Acetylcholinesterase inhibitors exert their therapeutic effect by preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, which can then bind to postsynaptic cholinergic receptors for a longer duration, thereby compensating for the loss of cholinergic neurons.
References
- 1. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Medicinal Herbs’ Therapeutic Potential and Molecular Docking Analysis for Compounds as Potential Inhibitors of Human Acetylcholinesterase in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of hAChE-IN-7: A Novel Dual Cholinesterase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, hAChE-IN-7, against established Alzheimer's disease medications: Donepezil, Rivastigmine, and Galantamine. This analysis is based on available preclinical data, focusing on in vitro inhibitory activity and predicted pharmacokinetic properties.
Executive Summary
This compound, also identified as Compound 5 in recent literature, is a novel pyridazine-based molecule that demonstrates potent dual inhibition of both acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE)[1][2]. This dual-inhibition mechanism is a promising strategy in Alzheimer's disease therapy, aiming for a broader spectrum of cholinergic enhancement. While experimental in vivo pharmacokinetic data for this compound is not yet publicly available, in silico predictions of its absorption, distribution, metabolism, and excretion (ADME) properties suggest a favorable drug-like profile. This guide synthesizes the current preclinical data to offer a preliminary comparison of this compound with commonly prescribed cholinesterase inhibitors.
In Vitro Inhibitory Activity
The primary measure of efficacy for a cholinesterase inhibitor is its ability to inhibit its target enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). Lower IC50 values indicate greater potency.
| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound (Compound 5) | 0.26 [1][2] | 0.19 [1][2] | 0.73 [2] |
| Donepezil | 0.17[2] | 0.41[2] | 2.41[2] |
| Rivastigmine | 2.76[2] | 18.08[2] | 6.55[2] |
| Tacrine | 0.44[2] | 0.12[2] | 0.27[2] |
Data synthesized from in vitro studies.[2]
This compound demonstrates potent, balanced inhibition of both hAChE and hBuChE, with IC50 values in the sub-micromolar range.[1][2] Its potency against hAChE is comparable to that of Donepezil and superior to Rivastigmine and Tacrine.[2] Notably, its strong inhibition of hBuChE, an enzyme that also plays a role in acetylcholine (B1216132) hydrolysis, particularly in the advanced stages of Alzheimer's disease, distinguishes it from more AChE-selective inhibitors like Donepezil.
Predicted Pharmacokinetic (ADME) Profile
While awaiting experimental in vivo data, computational models offer valuable early insights into the potential pharmacokinetic properties of a drug candidate. The following table compares the predicted ADME properties of this compound with the known properties of Donepezil, Rivastigmine, and Galantamine.
| Parameter | This compound (Compound 5) (Predicted) | Donepezil | Rivastigmine | Galantamine |
| Molecular Weight ( g/mol ) | < 500[2] | 379.5[2] | 250.3[2] | 287.4[2] |
| LogP | < 5[2] | 4.6[2] | 2.5[2] | 1.9[2] |
| H-bond Donors | < 5[2] | 1[2] | 1[2] | 2[2] |
| H-bond Acceptors | < 10[2] | 4[2] | 3[2] | 4[2] |
| Blood-Brain Barrier Permeability | Favorable Prediction | Yes | Yes | Yes |
In silico ADME properties for this compound (Compound 5) are based on computational models.[2]
The in silico profile of this compound suggests that it adheres to the general principles of drug-likeness, such as Lipinski's Rule of Five, indicating a higher likelihood of good oral bioavailability and cell permeability. The predicted favorable blood-brain barrier permeability is a critical characteristic for a centrally acting agent targeting neurodegenerative diseases.
Mechanism of Action: Dual Cholinesterase Inhibition
The therapeutic rationale for using a dual inhibitor like this compound is to enhance cholinergic neurotransmission by preventing the breakdown of the neurotransmitter acetylcholine by both AChE and BChE in the synaptic cleft. This is hypothesized to lead to improved cognitive function.
References
head-to-head studies of hAChE-IN-7 and other neuroprotective agents
- 1. mdpi.com [mdpi.com]
- 2. Molecular Modeling and Analysis of Cannabinoid and Cannabinoid-like Molecules Combining K-Means Clustering with Pearson Correlation and PCA [mdpi.com]
- 3. Covalent inhibition of hAChE by organophosphates causes homodimer dissociation through long-range allosteric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection by histone deacetylase-7 (HDAC7) occurs by inhibition of c-jun expression through a deacetylase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by Histone Deacetylase-7 (HDAC7) Occurs by Inhibition of c-jun Expression through a Deacetylase-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety Profile of hAChE-IN-7 in Pre-clinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases necessitates a thorough evaluation of their safety profile in preclinical models. This guide provides a comparative overview of the safety profile of a novel human acetylcholinesterase inhibitor, hAChE-IN-7, against established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. The data presented for this compound is representative of a typical preclinical safety assessment for a new chemical entity in this class, designed to illustrate the key toxicological endpoints and methodologies employed.
Quantitative Toxicology Data Summary
The following tables summarize the key quantitative findings from preclinical safety and toxicity studies. These data points are crucial for comparing the relative safety of this compound with existing therapies.
Table 1: Acute Toxicity Studies
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Primary Clinical Signs |
| This compound (Hypothetical) | Rat | Oral | ~35 | Cholinergic signs: salivation, tremors, lacrimation, decreased activity |
| Donepezil | Rat | Oral | 32.8 | Salivation, tremors, clonic convulsions |
| Rivastigmine | Rat | Oral | 15 | Cholinergic crisis symptoms |
| Galantamine | Rat | Oral | 25 | Tremors, convulsions, salivation, lacrimation |
LD50 (Lethal Dose 50) is the dose required to be fatal in 50% of the tested population.[1]
Table 2: Repeated-Dose Toxicity Studies (28-Day, Oral Gavage)
| Compound | Test Species | NOAEL (mg/kg/day) | Target Organs | Key Findings |
| This compound (Hypothetical) | Rat | 2.5 | Central Nervous System, Gastrointestinal Tract | Exaggerated pharmacological effects (tremors, salivation), dose-dependent weight loss |
| Donepezil | Rat | 10 | None Identified | Well-tolerated at tested doses |
| Rivastigmine | Rat | 1.0 | Gastrointestinal Tract | Emesis, weight loss |
| Galantamine | Rat | 2.5 | Central Nervous System | Dose-related cholinergic signs |
NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
Table 3: In Vitro Genotoxicity Assays
| Compound | Ames Test (Bacterial Reverse Mutation) | Mouse Lymphoma Assay (MLA) | In Vitro Micronucleus Test | Overall Genotoxic Potential |
| This compound (Hypothetical) | Negative | Negative | Negative | Non-genotoxic |
| Donepezil | Negative | Negative | Negative | Non-genotoxic |
| Rivastigmine | Negative | Negative | Negative | Non-genotoxic |
| Galantamine | Negative | Negative | Negative | Non-genotoxic |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical safety findings. Below are representative protocols for key toxicology studies.
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test System: Female Sprague-Dawley rats (8-12 weeks old).
-
Methodology: Animals are fasted overnight prior to dosing. A single oral dose of the test compound is administered via gavage. The initial dose is selected based on data from dose-range finding studies. Subsequent animals are dosed at lower or higher dose levels depending on the outcome of the previous animal. The observation period is typically 14 days.
-
Endpoints: Mortality, clinical signs of toxicity (observed daily), body weight (measured on days 0, 7, and 14), and gross necropsy at the end of the study.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
28-Day Repeated-Dose Oral Toxicity Study
-
Test System: Male and female Sprague-Dawley rats (6-8 weeks old at the start of the study).
-
Methodology: The test compound is administered daily via oral gavage for 28 consecutive days. At least three dose levels and a vehicle control group are included.
-
Endpoints:
-
Clinical Observations: Daily detailed clinical observations.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the start of treatment and at termination.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
Gross Pathology: All animals are subjected to a full necropsy at the end of the study. Organ weights are recorded.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs from lower-dose groups are also examined.
-
-
Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose level that did not produce any significant treatment-related adverse findings.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from induced rat liver). The number of revertant colonies is counted.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies over the background.
Visualizing Key Processes
To further clarify the experimental workflow and the underlying mechanism of action, the following diagrams are provided.
Caption: Preclinical safety assessment workflow for a novel compound.
Caption: Mechanism of acetylcholinesterase inhibition in the synapse.
Conclusion
The preclinical safety evaluation of this compound, based on this representative data, suggests a safety profile consistent with the class of acetylcholinesterase inhibitors. The primary dose-limiting toxicities are extensions of its pharmacological activity, characterized by cholinergic signs.[2] Importantly, the hypothetical data indicates that this compound is not genotoxic.
Compared to existing drugs, the acute toxicity (LD50) of this compound appears to be in a similar range to Donepezil and Galantamine, and potentially less toxic than Rivastigmine. The NOAEL from repeated-dose studies for this compound is comparable to that of Galantamine. It is important to note that direct comparisons of toxicity data across different studies should be made with caution due to potential variations in experimental conditions.
Further in-depth safety pharmacology, reproductive toxicology, and long-term carcinogenicity studies would be required to fully characterize the safety profile of this compound and support its progression into clinical development. This comprehensive preclinical data package is essential for establishing a safe starting dose for first-in-human clinical trials.
References
Unveiling the Performance of hAChE-IN-7: A Comparative Analysis with Leading Acetylcholinesterase Inhibitors
For researchers and professionals in drug development, the quest for novel, potent, and selective acetylcholinesterase (AChE) inhibitors is a critical frontier in the fight against neurodegenerative diseases like Alzheimer's. This guide provides a comprehensive comparison of a novel inhibitor, hAChE-IN-7 (also identified in scientific literature as Compound 16), against the established first-line treatments: Donepezil (B133215), Rivastigmine (B141), and Galantamine. The following analysis is based on data from peer-reviewed studies, offering a detailed look at inhibitory activity, selectivity, and underlying mechanisms of action.
Quantitative Comparison of Inhibitory Activity
The in vitro inhibitory potency of this compound and its counterparts against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key determinant of their therapeutic potential and potential side-effect profiles. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) | Enzyme Source | Reference |
| This compound (Compound 16) | 0.045 | 19.68 | 437.33 | Electric Eel (eeAChE, eeBuChE) | [1] |
| Donepezil | 0.0067 | 7.4 | ~1104 | Human recombinant (hrAChE), Human serum (hsBuChE) | |
| Rivastigmine | 0.4 | 0.03 | ~0.075 | Human recombinant (hrAChE, hrBuChE) | |
| Galantamine | 0.8 | 12 | ~15 | Human recombinant (hrAChE, hrBuChE) |
Note: IC50 values can vary depending on the specific experimental conditions, including the enzyme source and assay methodology.
In-Depth Performance Analysis
This compound (Compound 16): A Highly Selective Inhibitor
Peer-reviewed research has identified this compound (Compound 16) as a potent and notably selective inhibitor of acetylcholinesterase.[1] Its high selectivity index of 437.33 indicates a much stronger affinity for AChE over BuChE, which could translate to a more targeted therapeutic effect with a potentially reduced side-effect profile compared to less selective inhibitors.[1] Beyond its primary inhibitory function, studies have also suggested that this compound exhibits cytoprotective and anti-apoptotic effects in neuronal cell lines, hinting at a broader neuroprotective potential.[1]
Donepezil: A Potent and Selective AChE Inhibitor
Donepezil is a well-established, reversible inhibitor of AChE. It exhibits high potency and selectivity for AChE over BuChE.[2][3] Its mechanism of action involves a mixed competitive and non-competitive inhibition, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[4] This dual binding contributes to its effective inhibition of acetylcholine (B1216132) hydrolysis.
Rivastigmine: A Dual Inhibitor of AChE and BuChE
Rivastigmine is unique among the commonly prescribed AChE inhibitors due to its dual inhibition of both AChE and BuChE.[5][6][7][8] It is classified as a pseudo-irreversible inhibitor, forming a carbamoyl (B1232498) intermediate with the enzymes that results in a longer duration of inhibition.[8] The inhibition of BuChE is thought to become more clinically relevant in later stages of Alzheimer's disease when AChE levels decline.[5][6]
Galantamine: A Dual-Action Inhibitor with Allosteric Modulation
Galantamine is a reversible, competitive AChE inhibitor.[9] A distinguishing feature of galantamine is its dual mechanism of action, which includes the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[10][11][12] This modulation enhances the action of acetylcholine at these receptors, potentially offering an additional therapeutic benefit beyond simple cholinesterase inhibition. However, the extent of its positive allosteric modulation has been a subject of some debate in the scientific literature.[13]
Experimental Protocols
The determination of the inhibitory performance of these compounds relies on standardized and reproducible experimental methodologies.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is the most common method used to determine the IC50 values of AChE inhibitors.
Principle: The assay is a colorimetric method that measures the activity of AChE by monitoring the production of thiocholine (B1204863). Acetylthiocholine (B1193921) is used as a substrate, which is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, which is quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
General Protocol:
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations, a stock solution of AChE, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).[14][15][16][17][18]
-
Assay Setup: In a 96-well plate, add the buffer, AChE solution, and the test inhibitor at different concentrations. A control well without the inhibitor is also prepared.[16]
-
Pre-incubation: The plate is typically pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and DTNB to all wells.
-
Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for IC50 determination using Ellman's method.
In Vivo Assessment of Cholinergic Activity (Microdialysis)
This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the brain of a living animal.
Principle: A small, semi-permeable probe is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane into the perfusate, which is then collected and analyzed. To measure acetylcholine, an AChE inhibitor is typically included in the perfusate to prevent its rapid degradation.
General Protocol:
-
Probe Implantation: A guide cannula is surgically implanted into the target brain region of an anesthetized animal.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF), often containing an AChE inhibitor, at a low flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of acetylcholine in the dialysate is measured using highly sensitive analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS) or electrochemical detection.[19][20][21][22][23]
In vivo microdialysis workflow for acetylcholine measurement.
In Vivo Assessment of Learning and Memory (Passive Avoidance Test)
This behavioral test is used to evaluate the effect of drugs on learning and memory in rodents.
Principle: The test is based on the innate preference of rodents for dark environments. The apparatus consists of a brightly lit compartment and a dark compartment. During the acquisition phase, the animal is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment. In the subsequent retention trial, the latency to enter the dark compartment is measured as an indicator of memory.
General Protocol:
-
Acquisition Trial: The animal is placed in the lit compartment. When it enters the dark compartment, it receives a brief, mild foot shock.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the lit compartment, and the time it takes to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory of the aversive stimulus.[24][25][26][27][28]
Logical flow of the passive avoidance test.
Conclusion
The landscape of acetylcholinesterase inhibitors is continually evolving. While Donepezil, Rivastigmine, and Galantamine remain the cornerstones of current Alzheimer's disease therapy, each with its distinct profile, the emergence of novel compounds like this compound (Compound 16) highlights the ongoing efforts to develop more potent and selective agents. The high selectivity of this compound for AChE over BuChE, coupled with its reported neuroprotective effects, marks it as a promising candidate for further investigation. This comparative guide, grounded in peer-reviewed data and established experimental protocols, serves as a valuable resource for researchers and clinicians in the field, facilitating an informed perspective on the performance of both new and existing acetylcholinesterase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The clinical benefits of rivastigmine may reflect its dual inhibitory mode of action: an hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for positive allosteric modulation of cognitive-enhancing effects of nicotine by low-dose galantamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. 4.5. AChE Inhibition Assay [bio-protocol.org]
- 17. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scantox.com [scantox.com]
- 25. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 26. Passive avoidance test [panlab.com]
- 27. 2.5. Passive Avoidance Test for Learning and Memory Assessment [bio-protocol.org]
- 28. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Safety Operating Guide
Essential Safety and Disposal Plan for hAChE-IN-7
Disclaimer: A specific Safety Data Sheet (SDS) for hAChE-IN-7 is not publicly available. The following procedures are based on general best practices for the handling and disposal of potent acetylcholinesterase inhibitors. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations. Acetylcholinesterase inhibitors are a class of potent compounds that require careful handling to prevent adverse health effects.
I. Immediate Safety and Handling Precautions
Before initiating any work that will generate this compound waste, it is imperative to have a designated and correctly labeled hazardous waste container readily available.
Core Handling Principles:
-
Ventilation: All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect from splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Consult with your institution's EHS department for guidance on the appropriate respirator selection.[1][2]
-
II. Spill and Emergency Procedures
In Case of Exposure:
-
Inhalation: Immediately move the affected individual to fresh air.[1][2] If breathing is difficult, seek prompt medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
In Case of a Spill:
-
Small Liquid Spill: Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1] Carefully collect the absorbent material and place it into the designated hazardous waste container.[1] Clean the spill area with a suitable solvent, followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.[1]
-
Solid Spill: Carefully sweep or scoop the solid material to avoid creating dust. Place the material into a sealed container labeled as hazardous waste.
III. This compound Disposal Protocol
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[1]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, sealable container or a heavy-duty plastic bag that can be sealed.[1]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.[1]
Step 2: Container Labeling
-
All waste containers must be clearly and prominently labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name, "this compound," and list any other chemical components and their concentrations.[1]
-
Record the date when waste was first added to the container.[1]
-
Ensure the container remains closed except when actively adding waste.[1]
Step 3: Storage
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be away from general lab traffic and have secondary containment to mitigate any potential leaks.[1]
Step 4: Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Do not attempt to dispose of this compound through standard laboratory drains or regular trash.
IV. Data Presentation
As no specific quantitative data for this compound was found, a data table cannot be provided. It is critical to consult the supplier's information or your institution's chemical safety resources for any available physical and chemical properties.
V. Experimental Protocols
No specific experimental protocols for the handling or disposal of this compound were found in the search results. The procedures outlined above are based on general safety guidelines for a potent chemical class.
VI. Mandatory Visualizations
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling hAChE-IN-7
Acetylcholinesterase inhibitors function by blocking the acetylcholinesterase enzyme, which leads to an accumulation of the neurotransmitter acetylcholine.[1] This can result in a range of health effects, and therefore, these compounds must be handled with extreme care.[2]
Immediate Safety Information
Hazard Identification:
Based on the general properties of acetylcholinesterase inhibitors, hAChE-IN-7 should be treated as a hazardous compound. Potential hazards may include:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
-
Irritation: May cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure.
| PPE Category | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[2][4] |
| Skin Protection | A lab coat and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[5] For extensive handling, impervious clothing may be necessary.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If there is a risk of inhalation and ventilation is inadequate, a full-face respirator should be used.[2][4] |
First Aid Measures:
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek emergency medical attention.[2][6] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[5] |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5] |
Operational and Disposal Plans
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Step-by-Step Handling Guidance:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing and Dissolving: When weighing the solid form of this compound, avoid creating dust.[2] Use a microbalance within the fume hood. For creating solutions, it is often recommended to first dissolve the compound in an organic solvent like DMSO before further dilution in aqueous solutions.[1]
-
Experimentation: During the experiment, handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
Cleanup: After completing the work, decontaminate all surfaces and equipment. A soap and water solution can be used for cleaning spill areas, with all cleaning materials collected as hazardous waste.[2]
-
Storage: Unused this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1]
Disposal Plan for this compound Waste
All waste contaminated with this compound must be treated as hazardous waste.
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, sealed, and labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a leak-proof and chemically compatible container.[2]
-
Sharps: Contaminated needles and blades must be placed in a puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[2]
-
Storage: Store hazardous waste in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[2]
-
Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]
Quantitative Data
The following table summarizes available occupational exposure and toxicity data for some acetylcholinesterase inhibitors. This data is provided for context and may not be representative of this compound.
| Compound/Class | Data Type | Value | Species | Reference |
| Organophosphate Pesticides | Suggested Occupational Exposure Limit (OEL) | 0.002 to 2 mg/m³ | Human | [2] |
| Sarin | Lethal Concentration (LCt₅₀) in air | 28-35 mg/m³ per minute for 2 minutes | Human | [7] |
| Sarin | Lethal Dose (LD₅₀) - subcutaneous | 172 µg/kg | Mouse | [7] |
| Soman (GD) | Lethal Dose (LD₅₀) - intramuscular | 4.7 µg/kg | Minipig | [3] |
Experimental Protocols
Preparation of a Stock Solution (General Protocol)
This protocol describes the preparation of a concentrated stock solution of an acetylcholinesterase inhibitor, which can be adapted for this compound.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microfuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial containing the solid this compound to equilibrate to room temperature before opening.[1]
-
In a chemical fume hood, accurately weigh the required amount of this compound powder into a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming or brief sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage (up to one month).[1]
Acetylcholinesterase Inhibitor Screening Assay (General Protocol)
This protocol outlines a colorimetric method to determine the inhibitory activity of a compound like this compound, based on the Ellman's reagent (DTNB).[1][8]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in the appropriate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of different concentrations of this compound (prepared by diluting the stock solution in phosphate buffer) to the sample wells.
-
Add 20 µL of phosphate buffer to the control wells (no inhibitor).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the AChE working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the ATCI solution to all wells.
-
Add 10 µL of the DTNB solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take subsequent readings every minute for 10-15 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathway
Mechanism of Acetylcholinesterase Inhibition
The diagram below illustrates the mechanism by which an acetylcholinesterase inhibitor like this compound prevents the breakdown of acetylcholine.
Caption: Acetylcholinesterase inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase as a Biomarker in Environmental and Occupational Medicine: New Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sarin - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
